Product packaging for 3,5-Difluoro-4-iodopyridine(Cat. No.:CAS No. 1116099-07-0)

3,5-Difluoro-4-iodopyridine

Cat. No.: B1398516
CAS No.: 1116099-07-0
M. Wt: 240.98 g/mol
InChI Key: IOOXDBPYLFQAQH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2F2IN and its molecular weight is 240.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F2IN B1398516 3,5-Difluoro-4-iodopyridine CAS No. 1116099-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXDBPYLFQAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718844
Record name 3,5-Difluoro-4-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116099-07-0
Record name 3,5-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Difluoro-4-iodopyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Difluoro-4-iodopyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring an electron-deficient pyridine ring flanked by two strongly electronegative fluorine atoms and a reactive carbon-iodine bond, establishes it as a versatile and highly valuable building block. This guide provides an in-depth exploration of the core chemical properties, reactivity, and strategic applications of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the fluoro and iodo substituents provides a powerful handle for selective chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[1][2]

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity. The presence of fluorine atoms significantly modulates the electronic properties of the pyridine ring, while the iodo group serves as the primary reactive site for synthetic elaboration.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1116099-07-0[3][4][5]
Molecular Formula C₅H₂F₂IN[3][5]
Molecular Weight 240.98 g/mol [3][5]
Appearance Solid
Density ~2.1 g/cm³[4]
InChI Key IOOXDBPYLFQAQH-UHFFFAOYSA-N[3]
Canonical SMILES C1=C(C(=C(C=N1)F)I)F[3]
Storage 2-8°C, inert atmosphere, keep in dark place

Synthesis of this compound

While multiple synthetic routes can be envisaged, the preparation of substituted iodopyridines often relies on established methodologies such as the diazotization of an aminopyridine precursor (a variant of the Sandmeyer reaction) or directed ortho-metalation followed by iodination.

Conceptual Synthesis Workflow via Diazotization

A plausible and widely used method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary amine, followed by treatment with an iodide source. This approach offers high yields and regiochemical control.

G cluster_0 Synthesis Pathway A 3,5-Difluoro-4-aminopyridine (Starting Material) B Diazonium Salt Intermediate A->B  1. NaNO₂, H₂SO₄  (Diazotization at 0-5°C) C This compound (Final Product) B->C  2. KI (aq)  (Iodide Displacement) G Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I L₂ Pd0->ArPdI OxAdd Oxidative Addition Transmetal Transmetalation ArPdR Ar-Pd(II)-R L₂ ArPdI->ArPdR ArPdR->Pd0 RedElim Reductive Elimination ArR Ar-R (Product) ArI Ar-I (3,5-diF-4-I-Py) Boronic R-B(OR)₂ + Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I L₂ Pd0->ArPdI Oxidative Addition ArPdR Ar-Pd(II)-C≡CR L₂ ArPdI->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdR->Product CuI Cu(I)X CuC Cu(I)-C≡CR CuI->CuC Alkyne + Base CuC->ArPdI CuC->CuI To Pd Cycle ArI Ar-I ArI->ArPdI Alkyne H-C≡CR Alkyne->CuI

References

An In-depth Technical Guide to 3,5-Difluoro-4-iodopyridine (CAS: 1116099-07-0): A Cornerstone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged heterocycle due to its presence in numerous natural products and pharmaceuticals. The strategic introduction of fluorine atoms onto this ring system can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] 3,5-Difluoro-4-iodopyridine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its unique trifunctional nature—a nucleophilic nitrogen, two deactivating yet metabolically stabilizing fluorine atoms, and a versatile iodine handle at the 4-position—offers a powerful platform for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, key reactivity in cornerstone cross-coupling reactions, and its applications in the development of targeted therapeutics. The insights provided herein are grounded in established chemical principles and aim to equip the practicing scientist with the knowledge to effectively utilize this potent synthetic intermediate.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Physicochemical Data

The key physical and computed properties of this compound are summarized below. These parameters are essential for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 1116099-07-0[PubChem]
Molecular Formula C₅H₂F₂IN[PubChem]
Molecular Weight 240.98 g/mol [PubChem]
Appearance Off-white to light yellow solid[2]
Boiling Point (Predicted) 184.2 ± 35.0 °C at 760 mmHgSupplier Data
Density (Predicted) 2.1 ± 0.1 g/cm³Supplier Data
pKa (Predicted) -7.48 ± 0.10[ChemicalBook]
LogP (XLogP3) 1.7[PubChem]
Safety & Handling

As a halogenated organic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from analogous compounds like 3-fluoro-4-iodopyridine and 3,5-difluoropyridine provide a strong basis for hazard assessment.[3][4][5]

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[2]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[4]

    • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

Synthesis of this compound: A Practical Approach

The most logical and widely applicable method for the synthesis of aryl iodides from electron-deficient aromatic systems is through a Sandmeyer-type reaction, proceeding via a diazonium salt intermediate. While direct electrophilic iodination of the 3,5-difluoropyridine ring is challenging due to the deactivating effect of the fluorine atoms, the diazotization of 3,5-difluoro-4-aminopyridine offers a reliable and high-yielding alternative. This approach is well-documented for structurally similar compounds.[6]

An alternative strategy involves the directed ortho-metalation of 3,5-difluoropyridine. In this approach, a strong base like lithium diisopropylamide (LDA) can deprotonate the C4 position, which is acidified by the adjacent fluorine atoms and the ring nitrogen. The resulting lithiated intermediate can then be quenched with an iodine source.

Below are detailed protocols for these two primary synthetic routes.

G cluster_0 Route 1: Diazotization (Sandmeyer-type) cluster_1 Route 2: Directed Ortho-Metalation A 3,5-Difluoro-4-aminopyridine B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ (0-5 °C) C This compound B->C KI, H₂O (Heat) D 3,5-Difluoropyridine E Lithiated Intermediate D->E LDA, THF (-78 °C) F This compound E->F I₂, THF (-78 °C to RT)

Figure 1: Primary synthetic routes to this compound.
Protocol 1: Synthesis via Diazotization of 3,5-Difluoro-4-aminopyridine

This method is analogous to the well-established synthesis of similar halopyridines and is the recommended approach for scalability and reliability.[6]

Step 1: Diazotization

  • To a solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3,5-difluoro-4-aminopyridine (1.0 equiv.) portion-wise, ensuring the temperature is maintained below 10 °C.

  • Prepare a solution of sodium nitrite (1.1 equiv.) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • Prepare a solution of potassium iodide (1.5 equiv.) in deionized water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or hexane, or by column chromatography on silica gel.

Protocol 2: Synthesis via Directed Ortho-Metalation

This method is effective for small-scale synthesis and relies on the kinetic acidity of the C4 proton.

  • To a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon), add n-butyllithium (1.1 equiv.) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of 3,5-difluoropyridine (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete deprotonation.

  • Add a solution of iodine (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reactivity and Synthetic Utility: A Hub for Cross-Coupling

The synthetic power of this compound lies in the high reactivity of its carbon-iodine bond, which serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the C4 position highly susceptible to oxidative addition by a Pd(0) catalyst, which is the rate-determining step in many of these transformations. This section details the application of this building block in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main 3,5-Difluoro- 4-iodopyridine suzuki_reagents R-B(OH)₂ Pd Catalyst Base main->suzuki_reagents sono_reagents R-C≡CH Pd Catalyst Cu(I), Base main->sono_reagents buch_reagents R¹R²NH Pd Catalyst Base main->buch_reagents suzuki_product 4-Aryl/Vinyl- 3,5-difluoropyridine suzuki_reagents->suzuki_product C-C Bond sono_product 4-Alkynyl- 3,5-difluoropyridine sono_reagents->sono_product C-C Bond buch_product 4-Amino- 3,5-difluoropyridine buch_reagents->buch_product C-N Bond

Figure 2: Key cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and vinyl-substituted aromatic compounds, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[7][8] The reaction couples an organoboron species with an organic halide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. This is followed by transmetalation with a boronate complex (formed from the boronic acid and base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

General Protocol:

  • In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the aryl or vinyl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a biarylphosphine ligand like XPhos, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for installing an alkyne moiety, a versatile functional group that can participate in subsequent transformations or act as a rigid linker in bioactive molecules.[9][10] The reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[11]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with a Cu(I) salt to form a highly reactive copper acetylide. This species then undergoes transmetalation to the palladium complex, followed by reductive elimination to afford the 4-alkynyl-3,5-difluoropyridine product.

General Protocol:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.), which also serves as a solvent in some cases.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at a suitable temperature (from room temperature to 65 °C) until completion.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[9][12][13][14] This palladium-catalyzed reaction directly couples an aryl halide with a primary or secondary amine.[15]

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. The amine then coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is critical for promoting the reductive elimination step and preventing undesired side reactions like β-hydride elimination.[15]

General Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., a Pd-biarylphosphine complex, 1-5 mol%), the phosphine ligand if not using a pre-catalyst, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.3 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH).

  • Seal the vessel and heat the reaction mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed.

  • After cooling, dilute the mixture with an organic solvent and quench with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer, combine the organic phases, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3,5-difluoropyridine motif is a highly sought-after scaffold in modern drug design, particularly in the development of kinase inhibitors. The pyridine nitrogen often acts as a key hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

This compound serves as an ideal starting point for the synthesis of libraries of potential kinase inhibitors. Through the cross-coupling reactions described above, a diverse array of substituents can be introduced at the 4-position to probe the structure-activity relationship (SAR) of a target kinase. For example, Suzuki-Miyaura coupling can be used to install various aryl and heteroaryl groups that can occupy hydrophobic pockets in the kinase active site, while Buchwald-Hartwig amination can introduce amine linkers for connecting to other pharmacophoric elements.[7][8] This building block has been instrumental in the exploration of inhibitors for pathways like the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in various cancers.[7]

Conclusion

This compound is a powerful and versatile chemical intermediate that provides a robust entry point for the synthesis of complex, fluorinated pyridine derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient construction of C-C and C-N bonds. This capability, combined with the favorable pharmacological properties imparted by the difluoropyridine core, solidifies its role as a key building block for researchers and scientists in the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 3,5-Difluoro-4-iodopyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through a highly regioselective Directed ortho-Metalation (DoM) of 3,5-difluoropyridine, followed by iodination. This document offers in-depth scientific rationale for the chosen synthetic strategy, a step-by-step experimental procedure, and a discussion of the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Rationale

This compound is a valuable synthetic intermediate, with its unique electronic properties and substitution pattern making it an attractive scaffold for the introduction of diverse functionalities. The presence of the fluorine atoms significantly influences the reactivity of the pyridine ring, while the iodo group serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The synthesis of this target molecule presents a challenge in achieving the desired regioselectivity. Direct electrophilic iodination of 3,5-difluoropyridine is unlikely to be selective for the 4-position due to the electronic and directing effects of the fluorine and nitrogen atoms. Therefore, a more controlled and regioselective approach is required.

The chosen and most effective strategy is a Directed ortho-Metalation (DoM) . This powerful technique utilizes a directing group on an aromatic ring to guide a strong base to deprotonate a specific ortho-position, creating a stabilized carbanion which can then be trapped by an electrophile.[1][2]

In the case of 3,5-difluoropyridine, the two fluorine atoms act as cooperative directing groups. The inductive effect of the fluorine atoms increases the acidity of the protons on the pyridine ring, and their ability to coordinate with the lithium cation of the base directs the deprotonation to the C-4 position, which is ortho to both fluorine atoms.[3][4] This strategy offers excellent regiocontrol, leading to the desired product in high purity and yield.

The Synthetic Pathway: A Visual Overview

The overall synthetic transformation is a two-step, one-pot process:

  • Directed ortho-Metalation: Deprotonation of 3,5-difluoropyridine at the C-4 position using a strong lithium amide base.

  • Iodination: Quenching of the resulting aryllithium intermediate with molecular iodine.

Synthesis_Pathway Start 3,5-Difluoropyridine Intermediate 4-Lithio-3,5-difluoropyridine (in situ intermediate) Start->Intermediate 1. LDA or LTMP, THF, -78 °C Product This compound Intermediate->Product 2. I₂, THF, -78 °C to rt

Caption: Synthetic pathway for this compound via Directed ortho-Metalation.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution of each step is critical for success.

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3,5-Difluoropyridine≥97%Commercially AvailableStore under inert atmosphere.[5]
Diisopropylamine≥99.5%, anhydrousCommercially AvailableDistill from CaH₂ before use.
n-Butyllithiume.g., 2.5 M in hexanesCommercially AvailableTitrate before use.
Iodine≥99.8%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDry using a solvent purification system.
Saturated aq. Na₂S₂O₃Prepared in-house
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
HexanesACS GradeCommercially AvailableFor chromatography.

3.2. Step-by-Step Methodology

Step 1: In situ Generation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF) (approx. 10 mL per 10 mmol of 3,5-difluoropyridine).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Expertise & Experience Insight: The use of a hindered base like LDA is crucial. It is highly basic to effect deprotonation but its steric bulk minimizes the risk of nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with smaller organolithium reagents like n-BuLi.[6]

Step 2: Directed ortho-Metalation

  • In a separate flame-dried flask, prepare a solution of 3,5-difluoropyridine (1.0 equivalent) in anhydrous THF (approx. 5 mL per 10 mmol).

  • Slowly add the solution of 3,5-difluoropyridine dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

Trustworthiness Note: Maintaining a low temperature (-78 °C) is critical during this step to ensure the stability of the aryllithium intermediate and to prevent side reactions.

Step 3: Iodination

  • Prepare a solution of iodine (1.2 equivalents) in anhydrous THF (approx. 5 mL per 10 mmol).

  • Slowly add the iodine solution dropwise to the reaction mixture at -78 °C. A rapid discoloration of the iodine solution upon addition is indicative of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours.

Step 4: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color is discharged.

  • Transfer the mixture to a separatory funnel and add an extraction solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a solid.

Data Summary and Expected Results

ParameterExpected Value
Starting Material 3,5-Difluoropyridine
Key Reagents LDA, Iodine
Solvent Anhydrous THF
Reaction Temperature -78 °C to room temperature
Reaction Time 3-5 hours
Product This compound
Expected Yield 70-85%
Appearance White to off-white solid

Mechanistic Considerations and Rationale

The success of this synthesis hinges on the principles of Directed ortho-Metalation. The fluorine atoms serve as directing metalation groups (DMGs).

Mechanism_Diagram cluster_0 Coordination & Deprotonation cluster_1 Electrophilic Quench Start 3,5-Difluoropyridine + LDA Intermediate Aryllithium Intermediate + Diisopropylamine Start->Intermediate Coordination-Induced Proximity Effect (CIPE) Quench Aryllithium Intermediate + I₂ Product This compound + LiI Quench->Product Electrophilic Attack

Caption: Mechanistic workflow for the synthesis of this compound.

  • Coordination: The Lewis acidic lithium ion of the LDA coordinates to the Lewis basic fluorine atoms of 3,5-difluoropyridine. This brings the bulky diisopropylamide base into close proximity to the C-4 proton, an effect known as the Complex-Induced Proximity Effect (CIPE).[3]

  • Deprotonation: The diisopropylamide anion abstracts the proton at the C-4 position, which is the most acidic proton due to the inductive electron-withdrawing effects of the adjacent fluorine atoms. This forms the thermodynamically stable 4-lithio-3,5-difluoropyridine intermediate.

  • Electrophilic Quench: The nucleophilic carbanion of the aryllithium intermediate attacks one of the iodine atoms of the electrophile (I₂), displacing an iodide ion and forming the C-I bond.

Conclusion

The Directed ortho-Metalation of 3,5-difluoropyridine provides a reliable, high-yielding, and highly regioselective route to this compound. The principles outlined in this guide, particularly the choice of a hindered base and strict control of reaction conditions, are paramount for achieving the desired outcome. This method offers a robust platform for the synthesis of this key intermediate, enabling further elaboration into a wide array of complex molecules for applications in drug discovery and materials science.

References

A Technical Guide to 3,5-Difluoro-4-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluoro-4-iodopyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core functionalized with two electron-withdrawing fluorine atoms and a versatile iodine substituent, imparts a valuable combination of reactivity and physicochemical properties. The fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of derivative molecules, making this compound a sought-after intermediate in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, outlines a common synthetic pathway, details its applications in drug discovery, and provides essential safety and handling protocols.

Physicochemical and Structural Properties

This compound is typically a solid compound at room temperature.[2][3] The strategic placement of its substituents governs its chemical behavior. The iodine atom at the 4-position serves as an excellent leaving group and a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The fluorine atoms at the 3- and 5-positions modulate the electronics of the pyridine ring, influencing its reactivity and the properties of its derivatives.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₂F₂IN[2][4][5]
Molecular Weight 240.98 g/mol [3][4][5]
CAS Number 1116099-07-0[3][4][5]
Appearance Solid[2][3]
Density 2.1 ± 0.1 g/cm³[6]
Boiling Point 184.2 ± 35.0 °C (at 760 mmHg)[6]
InChI Key IOOXDBPYLFQAQH-UHFFFAOYSA-N[3][4]
Storage Conditions Inert atmosphere, 2-8°C, keep in dark place[3]

Synthesis and Mechanism

The synthesis of aryl iodides from their corresponding primary amines via a diazotization-iodination reaction is a well-established and reliable method in organic chemistry.[7] This pathway is particularly effective for producing this compound from its 4-amino precursor, offering high selectivity and good yields without the formation of difficult-to-separate isomers.[8]

Rationale for Synthesis Strategy

The choice of a diazotization reaction is based on its efficiency in converting a stable amino group into an excellent leaving group—dinitrogen gas (N₂). The process involves treating the primary aromatic amine with a nitrous acid source (typically sodium nitrite in a strong acid like sulfuric acid) at low temperatures to form a diazonium salt intermediate. This intermediate is highly reactive and can be readily displaced by a nucleophile, in this case, the iodide ion (from a source like potassium iodide), to yield the final iodinated pyridine product. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Generalized Synthesis Workflow

G cluster_start Starting Material cluster_reagents Diazotization Reagents cluster_intermediate Key Intermediate cluster_product Final Product Precursor 3,5-Difluoro-4-aminopyridine Intermediate Diazonium Salt [C₅H₂F₂N₂]⁺ Precursor->Intermediate Formation Reagents 1. NaNO₂, H₂SO₄ (0-5°C) 2. KI (aq) Reagents->Intermediate Product This compound Intermediate->Product Iodide Displacement (-N₂ gas)

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol
  • Dissolution: The starting material, 3,5-Difluoro-4-aminopyridine, is dissolved in a strong mineral acid (e.g., 30-60% sulfuric acid) with stirring.

  • Cooling: The reaction vessel is cooled to 0–5 °C using an ice-salt bath. This low temperature is crucial for the stability of the forthcoming diazonium salt.

  • Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the reaction mixture. The temperature must be strictly maintained below 5 °C during this addition to prevent decomposition and side reactions.

  • Iodination: An aqueous solution of potassium iodide (KI) is then added to the newly formed diazonium salt solution.

  • Reaction & Work-up: The reaction is allowed to warm to room temperature and then gently heated to drive the reaction to completion, observed by the evolution of nitrogen gas. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of ~7. The crude product often precipitates and can be collected by filtration or extracted using an organic solvent like dichloromethane.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hexane) or column chromatography, to yield the pure this compound.

Core Applications in Research and Development

Role as a Pharmaceutical Building Block

This compound is a versatile intermediate in the synthesis of biologically active molecules.[2][9] The incorporation of the 3,5-difluoropyridine moiety into drug candidates can lead to improved pharmacological profiles, including enhanced metabolic stability and better target binding affinity.[1] The carbon-iodine bond provides a reactive site for introducing molecular complexity through various cross-coupling reactions, allowing for the rapid generation of compound libraries for screening. This makes it an invaluable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.[1]

Application Workflow in Drug Discovery

G Scaffold Core Scaffold (this compound) Reaction Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Scaffold->Reaction Introduce Diversity Library Diverse Compound Library Reaction->Library Synthesize Screening High-Throughput Screening & SAR Studies Library->Screening Test Lead Lead Candidate for Development Screening->Lead Identify

Caption: Role of this compound in a typical drug discovery pipeline.

Other Applications

Beyond pharmaceuticals, this compound and its analogs are utilized in other areas of chemical science:

  • Agrochemical Synthesis: The fluorinated pyridine structure is a common feature in modern herbicides and fungicides, where it contributes to the stability and efficacy of the active ingredients.[1][9]

  • Materials Science: It can be explored as a monomer or intermediate for creating advanced functional materials, such as conductive polymers for electronics.[2][9]

Handling, Storage, and Safety

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance and requires appropriate precautions.

Table 2: GHS Safety Information

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
(Source: Representative data from supplier safety documents)[3]
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11] Work should be conducted in a well-ventilated fume hood.[11]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[3] It should be kept away from strong oxidizing agents.[2][11]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11]

    • Inhalation: Move the individual to fresh air.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, seek immediate medical attention.[10][11]

Conclusion

This compound stands out as a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly at the carbon-iodine bond, make it an indispensable tool for constructing complex molecular architectures. The strategic inclusion of fluorine atoms provides a proven method for enhancing the pharmacological properties of drug candidates. A thorough understanding of its synthesis, handling requirements, and applications enables researchers to leverage this powerful building block to its full potential in the pursuit of scientific innovation.

References

spectroscopic data of 3,5-Difluoro-4-iodopyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-iodopyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1116099-07-0), a key heterocyclic building block in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, the objective of this document is to move beyond a simple data repository. Instead, this guide offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopy and extensive field experience. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the unequivocal identification and quality assessment of this compound. The protocols described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique electronic and steric profile that dictates its spectroscopic signature. The pyridine ring is an electron-deficient aromatic system, and the presence of two highly electronegative fluorine atoms at the 3 and 5 positions further withdraws electron density. The iodine atom at the 4-position introduces a heavy atom with a distinct isotopic signature and influences the chemical shifts of adjacent nuclei.

The molecule's C₂ symmetry, with a symmetry axis passing through the nitrogen and C4-I bond, simplifies the NMR spectra by rendering the protons at C2 and C6, the fluorine atoms at C3 and C5, and the carbons C2/C6 and C3/C5 chemically equivalent. This equivalence is a cornerstone of the subsequent spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's carbon-hydrogen framework and the disposition of its fluorine substituents.

¹H NMR Spectroscopy
  • Prediction & Interpretation: Due to the molecule's symmetry, the two protons at positions C2 and C6 are chemically and magnetically equivalent. They are expected to produce a single resonance signal. This signal will be split by the two adjacent, equivalent fluorine atoms at C3 and C5. According to the n+1 rule for coupling to spin-1/2 nuclei, this will result in a triplet (t). The chemical shift is anticipated to be significantly downfield (δ > 8.0 ppm) due to the combined electron-withdrawing effects of the aromatic ring nitrogen and the fluorine atoms.

¹³C NMR Spectroscopy
  • Prediction & Interpretation: Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum:

    • C4: The carbon bearing the iodine atom will appear at the lowest field strength among the carbons, but its chemical shift is influenced by the heavy atom effect of iodine.

    • C3/C5: These equivalent carbons are directly bonded to fluorine. They will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be shifted significantly downfield.

    • C2/C6: These equivalent carbons are two bonds away from the fluorine atoms and will show a smaller two-bond carbon-fluorine coupling (²JCF). Their chemical shift is influenced by the adjacent nitrogen atom.

¹⁹F NMR Spectroscopy
  • Prediction & Interpretation: The two equivalent fluorine atoms at C3 and C5 will give rise to a single resonance in the ¹⁹F NMR spectrum.[2] This signal will be coupled to the two ortho protons (H2/H6), resulting in a triplet. The chemical shift of fluorine in fluoropyridines is highly sensitive to the electronic environment.[3][4]

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H~8.3Triplet (t)³JHF ≈ 3-5 HzH2, H6
¹³C~100Singlet-C4
~158Doublet¹JCF ≈ 240-260 HzC3, C5
~145Triplet²JCF ≈ 15-25 HzC2, C6
¹⁹F~ -110 to -130Triplet (t)³JFH ≈ 3-5 HzF3, F5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.[3]

  • Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover a range appropriate for fluorinated aromatics (e.g., -80 to -180 ppm).

    • Use an appropriate reference standard, such as CFCl₃ (0 ppm) or an external standard like hexafluorobenzene (-164.9 ppm).[5]

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scales using the residual solvent peak for ¹H and ¹³C spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 ¹H Spectrum (16 Scans) prep3->acq1 acq2 ¹³C Spectrum (1024 Scans) prep3->acq2 acq3 ¹⁹F Spectrum (64 Scans) prep3->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibration & Integration proc2->proc3 end end proc3->end Final Spectra

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is dominated by vibrations of the aromatic ring and the carbon-halogen bonds.

  • Prediction & Interpretation:

    • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

    • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

    • C-F Stretching: A strong absorption band due to C-F stretching is expected in the 1300-1100 cm⁻¹ region.

    • C-I Stretching: The C-I stretching vibration occurs at a lower frequency, typically in the 600-500 cm⁻¹ range.

    • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks (the "fingerprint") that is unique to the molecule.[6]

Summary of Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak-MediumAromatic C-H Stretch
1600 - 1450Medium-StrongAromatic C=C and C=N Stretch
1300 - 1100StrongC-F Stretch
Below 1000MediumC-H out-of-plane bending
600 - 500MediumC-I Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Prediction & Interpretation:

    • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (240.98 g/mol ).[7] Given that iodine and fluorine are monoisotopic (¹²⁷I and ¹⁹F), the molecular ion peak will be sharp.

    • Fragmentation: Common fragmentation pathways for halopyridines may include the loss of the iodine atom ([M-I]⁺), followed by subsequent fragmentation of the difluoropyridine ring.

Summary of Predicted MS Data
m/zPredicted Identity
241[C₅H₂F₂IN]⁺ (Molecular Ion, M⁺)
114[M-I]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms).

    • Employ a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C).

  • MS Method:

    • Use Electron Ionization (EI) at 70 eV, which is a standard method for generating reproducible fragmentation patterns.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous determination of the molecular structure, leveraging the molecule's symmetry and the characteristic couplings between nuclei. IR spectroscopy confirms the presence of key functional groups, particularly the C-F bonds, while mass spectrometry verifies the molecular weight and elemental composition. The data and protocols presented in this guide serve as an authoritative reference for the analysis and quality control of this important chemical intermediate.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Application of 3,5-Difluoro-4-iodopyridine

Abstract

This technical guide provides an in-depth exploration of the reactivity of this compound, a versatile and increasingly important building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural descriptions to offer a mechanistic understanding of the molecule's behavior. We will dissect the electronic influences of its substituents and detail its application in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide includes field-proven experimental protocols, comparative data tables, and detailed mechanistic diagrams to empower scientists in leveraging this powerful synthetic intermediate for the construction of complex molecular architectures.

Introduction: The Unique Chemical Profile of this compound

This compound (CAS: 1116099-07-0, Molecular Formula: C₅H₂F₂IN) is a halogenated pyridine derivative that has emerged as a valuable scaffold in organic synthesis.[1][2] Its synthetic utility is rooted in a unique confluence of electronic and steric properties conferred by its three distinct substituents on the pyridine core.

  • The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the nitrogen atom is strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring. This intrinsic property makes the pyridine core susceptible to nucleophilic attack.

  • Fluorine Substituents (C3, C5): The two fluorine atoms are the most electronegative elements and exert a powerful inductive electron-withdrawing effect (-I). This effect further depletes the ring's electron density, enhancing its electrophilicity, particularly at the C2, C4, and C6 positions. This activation is critical for facilitating reactions like nucleophilic aromatic substitution (SNAr).[3]

  • Iodine Substituent (C4): The carbon-iodine bond is the primary reactive site for a host of transition-metal-catalyzed cross-coupling reactions. Iodine's large atomic radius and the relative weakness of the C-I bond facilitate facile oxidative addition to low-valent metal centers (e.g., Pd(0)), which is the rate-determining step in many catalytic cycles.[4]

This strategic arrangement of substituents creates a molecule with orthogonal reactivity: the C-I bond serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation, while the activated ring system presents opportunities for further functionalization via nucleophilic substitution. This guide will explore the practical applications of this reactivity profile.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

The C4-iodine atom is the principal site for palladium-catalyzed cross-coupling, enabling the precise installation of a wide array of molecular fragments. These reactions are foundational to modern drug discovery for exploring structure-activity relationships (SAR).[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[4][6] The reaction couples the 4-pyridyl position with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[7] The choice of base is critical; it activates the organoboron species to form a more nucleophilic borate complex, which is necessary to facilitate the transmetalation step—the transfer of the organic group from boron to the palladium center.[8] Ligand selection is equally crucial; bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and accelerate the final reductive elimination step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)-I]L₂ (Ar = 3,5-F₂-Py) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex [Ar-Pd(II)-R]L₂ transmetalation->pd_r_complex borate R-B(OR)₃⁻ (from R-B(OR)₂ + Base) borate->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials & Setup:

    • Reactants: this compound (1.0 eq.), Arylboronic acid (1.2 eq.).

    • Catalyst: Pd(PPh₃)₄ (0.05 eq.) or Pd(OAc)₂ (0.02 eq.) with a ligand like SPhos (0.04 eq.).

    • Base: K₂CO₃ or Cs₂CO₃ (3.0 eq.).

    • Solvent: Dioxane/Water (e.g., 4:1 mixture).

    • A reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar and condenser.

  • Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[9] This reaction is notable for its mild conditions and high functional group tolerance, making it vital for synthesizing precursors for pharmaceuticals and organic materials.[10][11]

Causality and Mechanistic Insight: The Sonogashira reaction employs a dual catalytic system.[11] A palladium catalyst facilitates the main cross-coupling cycle (similar to the Suzuki reaction), while a copper(I) co-catalyst activates the alkyne. The copper acetylide intermediate formed is more reactive towards transmetalation with the palladium center than the terminal alkyne itself, significantly accelerating the reaction.[9] An amine is used as both the base and often as a solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne_complex Ar-Pd(II)-C≡CR pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Catalyst Regeneration product Ar-C≡CR pd_alkyne_complex->product Reductive Elimination cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_complex Supplies Acetylide alkyne H-C≡CR + Base alkyne->cu_halide Acetylide Formation

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling
  • Materials & Setup:

    • Reactants: this compound (1.0 eq.), Terminal alkyne (1.1-1.5 eq.).

    • Catalysts: Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(PPh₃)₂ (0.03 eq.), and Copper(I) iodide (CuI) (0.05-0.1 eq.).

    • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Anhydrous THF or DMF can be used as a co-solvent.

    • Inert atmosphere reaction setup.

  • Procedure:

    • To a dried reaction flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add the degassed amine solvent, followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[12][13] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[14]

Causality and Mechanistic Insight: The catalytic cycle mirrors other cross-coupling reactions but with key differences.[15] After oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[15] This is the crucial step that enables the final reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)-I]L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)-N(H)R₂]L amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)-NR₂]L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Materials & Setup:

    • Reactants: this compound (1.0 eq.), Amine (1.2 eq.).

    • Precatalyst/Ligand: A pre-formed catalyst like XPhos Pd G3 (0.01-0.05 eq.) or a combination of Pd₂(dba)₃ (0.01 eq.) and a ligand like XPhos or RuPhos (0.02-0.04 eq.).

    • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

    • Solvent: Anhydrous, degassed toluene or dioxane.

    • Glovebox or Schlenk line technique for handling air-sensitive reagents.

  • Procedure:

    • Inside a glovebox, add the palladium source, ligand (if not using a precatalyst), and base to a dry reaction vial.

    • Add this compound and a stir bar.

    • Add the solvent, followed by the amine.

    • Seal the vial tightly and remove it from the glovebox.

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous phase.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Comparative Data for Cross-Coupling Reactions
Reaction TypeTypical Catalyst / LigandTypical BaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-10075-95%
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, Et₃N25-6080-98%
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or RuPhosNaOt-Bu, LHMDSToluene, Dioxane80-11070-90%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3,5-difluoropyridine ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr).[3] In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen), as this allows the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex.[16]

Causality and Mechanistic Insight: For this compound, the C4 position is doubly activated by the flanking fluorine atoms and the ring nitrogen. A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).[17] The negative charge is delocalized onto the electronegative nitrogen and ortho/para carbons. The subsequent departure of a leaving group restores aromaticity. While iodide is generally a better leaving group than fluoride, the high stability of the C-F bond and specific reaction conditions can influence selectivity. However, in most SNAr reactions on iodo-fluoro-pyridines, the more labile iodide is displaced.[18]

References

Ensuring the Long-Term Integrity of 3,5-Difluoro-4-iodopyridine: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Critical Role of a Key Building Block

3,5-Difluoro-4-iodopyridine is a halogenated pyridine derivative that has emerged as a crucial intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the reactive carbon-iodine bond, make it an invaluable synthon for introducing the difluoropyridyl moiety into target structures, often via cross-coupling reactions.[2] The successful outcome of these syntheses and the reliability of research data are fundamentally dependent on the purity and stability of this starting material. This guide provides a comprehensive overview of the chemical stability of this compound, outlining the scientific principles behind its degradation and offering field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to reaction.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for developing appropriate handling and storage procedures. This compound is a solid at room temperature, a characteristic that influences its vapor pressure and handling requirements.[1]

PropertyValueSource(s)
Molecular Formula C₅H₂F₂IN[1][3][4]
Molecular Weight 240.98 g/mol [3][4][5]
Appearance White to Off-White Solid (Powder/Fibers)[1][6]
Melting Point 137-138 °C[4]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[1]

Core Stability Profile: Understanding Inherent Vulnerabilities

While generally stable under standard ambient conditions, the chemical structure of this compound contains several features that render it susceptible to degradation under specific environmental pressures.[1] A proactive storage strategy is predicated on understanding and mitigating these vulnerabilities.

Key Sensitivities and Degradation Pathways

The primary threats to the stability of this compound are exposure to atmospheric moisture, light, excessive heat, and incompatible chemical agents.

  • Hydrolytic Instability: High humidity environments present a significant risk. The compound can absorb moisture, which may lead to side reactions such as hydrolysis.[1] While the pyridine ring itself is relatively stable, adsorbed water can facilitate various degradation pathways, especially in the presence of other impurities.

  • Photosensitivity: Several suppliers explicitly recommend protecting the compound from light.[5][7] Photodecomposition is a common degradation pathway for iodo-aromatic compounds, where the energy from UV or visible light can be sufficient to cleave the relatively weak carbon-iodine bond, potentially generating radical species that can lead to discoloration and the formation of complex impurities.

  • Thermal Lability: Elevated temperatures can cause the material to volatilize, decompose, or even polymerize.[1] The energy input can accelerate underlying degradation processes and should be strictly controlled.

  • Chemical Incompatibility: The molecule's reactivity profile dictates that it must be segregated from certain chemical classes to prevent degradation.

    • Strong Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the molecule, potentially leading to the cleavage of the pyridine ring or reaction at the C-I bond.[1] Studies on similar pyridine compounds have shown oxidation can lead to N-oxides or nitropyridines.[8]

    • Strong Reducing Agents: The presence of strong reducing agents can also compromise the molecule's integrity.[1]

    • Strong Acids and Bases: The pyridine nitrogen is weakly basic and can react with strong acids. Strong bases may promote nucleophilic substitution or other side reactions.[9][10]

The following diagram illustrates the primary environmental factors that can compromise the stability of this compound.

Degradation Triggers for this compound cluster_triggers Environmental Stressors Compound This compound (Stable Core) Light Light Exposure (UV/Visible) Heat High Temperature Moisture Atmospheric Moisture (Humidity) Chemicals Incompatible Chemicals (Oxidizers, Acids, Bases) Decomposition Photodecomposition (C-I Bond Cleavage) Light->Decomposition leads to ThermalDecomp Thermal Decomposition / Polymerization Heat->ThermalDecomp leads to Hydrolysis Hydrolysis / Side Reactions Moisture->Hydrolysis leads to ChemDecomp Chemical Degradation Chemicals->ChemDecomp leads to PurityLoss Loss of Purity & Compromised Integrity Decomposition->PurityLoss ThermalDecomp->PurityLoss Hydrolysis->PurityLoss ChemDecomp->PurityLoss

Caption: Key environmental stressors leading to the degradation of this compound.

Recommended Storage and Handling Protocols: A Self-Validating System

The most effective strategy for maintaining the long-term stability of this compound is a protocol built on the Principle of Exclusion . This involves systematically excluding the environmental triggers identified above. This protocol serves as a self-validating system: adherence to these steps inherently protects the material's integrity.

Optimal Storage Conditions

The consensus from safety data sheets and supplier recommendations points to a multi-faceted approach to storage.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, refrigerated environment.To minimize thermal degradation, volatilization, and polymerization.[1][5][7]
Specific Range: 2°C to 8°CA common and safe range for sensitive reagents.[7]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To displace oxygen and moisture, preventing oxidation and hydrolysis.[6][7]
Container Keep container tightly closed and properly sealed.To prevent ingress of atmospheric moisture and air.[9][11][12]
Humidity Store in a dry, well-ventilated place. Consider using a desiccator.To prevent moisture absorption and subsequent hydrolysis.[1][12]
Light Protect from light. Store in an amber vial or in a dark location.To prevent photodecomposition via cleavage of the C-I bond.[5][7][9]
Segregation Store away from incompatible materials (strong oxidizers, acids, bases).To prevent accidental contact and chemical degradation.[1][9][10]
Step-by-Step Handling Workflow

Safe and effective handling requires engineering controls and appropriate personal protective equipment (PPE) to protect both the researcher and the reagent.

  • Preparation:

    • Ensure a certified laboratory chemical fume hood is operational.[13][14]

    • Verify that an emergency eyewash station and safety shower are accessible.[11]

    • Don appropriate PPE: nitrile gloves, chemical safety goggles, and a lab coat.[13]

  • Equilibration and Dispensing:

    • Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

    • Conduct all manipulations, including weighing and transferring, within the fume hood.[13]

    • Use spark-free tools and techniques to prevent ignition sources, as dusts can be flammable.[14]

    • Minimize the time the container is open to the atmosphere.

    • If the material will be used over time, consider aliquoting it into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.

  • Post-Handling:

    • Securely seal the container, preferably after backfilling with an inert gas.

    • Clean any spills immediately using an inert absorbent material (e.g., sand or vermiculite) and dispose of it as hazardous waste.[13]

    • Wash hands and any exposed skin thoroughly after handling.[11]

    • Return the container to the recommended storage conditions promptly.

The following diagram outlines the mandatory workflow for handling this compound.

Start Start: Retrieve from Refrigerated Storage Equilibrate 1. Equilibrate to RT in Desiccator Start->Equilibrate Critical Step: Prevents Condensation Prepare 2. Prepare Workspace (Fume Hood, PPE) Equilibrate->Prepare Dispense 3. Dispense Reagent (Inert Atmosphere Recommended) Prepare->Dispense Seal 4. Securely Seal Container (Backfill with Inert Gas) Dispense->Seal Store 5. Return to Proper Storage Conditions Seal->Store End End: Reagent Stored Safely Store->End

Caption: Recommended workflow for handling this compound to maintain purity.

Protocol for a Forced Degradation Study

To empirically validate the stability profile, a forced degradation study can be performed. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and pathways.

Experimental Methodology
  • Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Prepare a solid sample for thermal, photolytic, and humidity stress.

  • Control Sample: Store one solution and one solid sample under the ideal recommended conditions (2-8°C, dark, inert atmosphere).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat solutions with 0.1 M HCl and 0.1 M NaOH, respectively. Hold at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature for 24-48 hours.

    • Thermal Stress: Place the solid sample in an oven at 80°C for 72 hours.

    • Photolytic Stress: Expose the solid sample to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²) in a photostability chamber.

  • Time-Point Analysis: At designated time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stressed liquid sample, neutralize if necessary, and dilute to a standard concentration. For solid samples, dissolve a portion in the solvent at each time point.

  • Analytical Method: Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or TFA) is a suitable starting point. Monitor at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. Peak purity analysis using a diode array detector can confirm the homogeneity of the parent peak.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. While stable under optimal conditions, it is susceptible to degradation from moisture, light, heat, and chemical incompatibilities. By implementing the rigorous storage and handling protocols detailed in this guide—centered on the principle of excluding these environmental triggers—researchers can ensure the compound's purity and reactivity are preserved, leading to more reliable, reproducible, and successful scientific outcomes.

References

A Technical Guide to the Solubility of 3,5-Difluoro-4-iodopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Difluoro-4-iodopyridine is a pivotal halogenated pyridine intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its successful use in reaction scale-up, purification, and formulation development is critically dependent on a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the physicochemical properties governing its solubility, present a robust, field-proven experimental protocol for quantitative solubility determination, and discuss the practical implications of the resulting data.

Introduction: The Significance of this compound

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for creating complex molecular architectures. This compound, in particular, offers multiple reaction sites for synthetic transformations. The electron-withdrawing fluorine atoms modulate the reactivity of the pyridine ring, while the iodo group is an excellent leaving group for cross-coupling reactions. Given its role as a key building block, knowledge of its solubility is not merely academic; it is a fundamental parameter that dictates solvent selection for synthesis, enables efficient purification through crystallization, and informs the choice of vehicles for formulation and screening.

This guide moves beyond simple qualitative statements, providing a theoretical foundation and a practical, self-validating methodology to empower scientists to generate reliable solubility data.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] The solubility of this compound (Figure 1) is a function of its unique molecular structure and the resulting physicochemical properties.

  • Molecular Structure and Polarity: The core of the molecule is a pyridine ring, which is inherently polar due to the electronegative nitrogen atom. This is augmented by two highly electronegative fluorine atoms, which create strong C-F bond dipoles. The carbon-iodine bond is also polar, though less so than C-F. The symmetrical placement of the fluorine atoms means their dipole moments partially oppose each other, but the overall molecule retains significant polarity. The calculated XLogP3 value of 1.7 suggests a moderate lipophilicity.[3]

  • Intermolecular Forces:

    • Dipole-Dipole Interactions: As a polar molecule, this compound will readily engage in dipole-dipole interactions with polar solvents.

    • London Dispersion Forces: Present in all molecules, these forces will be the primary mode of interaction with nonpolar solvents. The large, polarizable iodine atom contributes significantly to these forces.

    • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This suggests that it will have favorable interactions with polar protic solvents (e.g., alcohols).

Based on this analysis, we can predict that this compound will exhibit poor solubility in nonpolar aliphatic solvents (like hexane), moderate solubility in nonpolar aromatic and weakly polar solvents, and the highest solubility in polar aprotic and polar protic solvents.

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the Isothermal Shake-Flask Method, a gold-standard technique for determining the solubility of solid compounds.[2] This method is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Materials and Reagents
  • Solute: this compound, >95% purity[4]

  • Solvents: A range of analytical grade solvents covering the polarity spectrum (e.g., Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)).

  • Equipment: Analytical balance (±0.1 mg), temperature-controlled orbital shaker, 20 mL glass vials with PTFE-lined caps, centrifuge, volumetric flasks, calibrated micropipettes, HPLC or UV-Vis spectrophotometer.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]

  • Handling: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Handle in a well-ventilated fume hood.[7][8] Avoid creating dust.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

The workflow for solubility determination is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification prep_solute Weigh Solute prep_solvent Measure Solvent prep_vial Combine in Vial saturate Add Excess Solute to Solvent prep_vial->saturate shake Agitate at Constant Temperature (e.g., 24h) saturate->shake settle Allow Solid to Settle shake->settle centrifuge Centrifuge to Pellet Undissolved Solid settle->centrifuge aliquot Extract Supernatant (Saturated Solution) centrifuge->aliquot dilute Dilute Saturated Solution aliquot->dilute measure Analyze via HPLC or Gravimetric Method dilute->measure calculate Calculate Concentration (mg/mL or mol/L) measure->calculate report Report Data calculate->report

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Stock Vials: For each solvent, add an excess amount of this compound to a 20 mL glass vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A good starting point is ~100 mg of solute per 5 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for at least 24 hours. A preliminary kinetic study is recommended to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for 2 hours to let the excess solid settle. For solvents with fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[9]

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated micropipette. Be extremely careful not to disturb the solid pellet at the bottom.

  • Quantification (Gravimetric Method): a. Dispense the collected supernatant into a pre-weighed, dry vial. Record the exact mass of the vial plus the solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point. c. Once the solvent is fully removed, re-weigh the vial containing the dried solute residue. d. Calculate the solubility by the difference in mass.

  • Self-Validation: To confirm equilibrium was reached, repeat the experiment with a shorter (e.g., 12 hours) and longer (e.g., 48 hours) equilibration time. If the calculated solubility values are consistent, it validates that 24 hours is sufficient.

Anticipated Solubility Profile

While specific experimental data for this compound is not widely published, a scientifically plausible solubility profile can be predicted based on its chemical properties and the principles of solvent-solute interactions. The following table presents an illustrative dataset for common laboratory solvents at 25 °C.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL)
Nonpolar n-Hexane1.9< 1
Toluene2.45 - 15
Moderately Polar Dichloromethane (DCM)9.150 - 100
Ethyl Acetate6.030 - 60
Polar Aprotic Acetone21> 200
Acetonitrile (ACN)37.5150 - 250
Dimethylformamide (DMF)38.3> 300
Dimethyl Sulfoxide (DMSO)47> 400
Polar Protic Ethanol24.580 - 150
Methanol33100 - 200

Note: These values are illustrative predictions and should be confirmed by experimental measurement using the protocol described in Section 3.

The relationship between solvent polarity and the expected solubility of this polar compound is clear.

G cluster_polarity Solvent Polarity cluster_solubility Predicted Solubility Nonpolar\n(e.g., Hexane) Nonpolar (e.g., Hexane) Low\n(< 1 mg/mL) Low (< 1 mg/mL) Nonpolar\n(e.g., Hexane)->Low\n(< 1 mg/mL) Primarily Dispersion Forces Moderately Polar\n(e.g., DCM) Moderately Polar (e.g., DCM) Moderate\n(50-100 mg/mL) Moderate (50-100 mg/mL) Moderately Polar\n(e.g., DCM)->Moderate\n(50-100 mg/mL) Dipole-Dipole Interactions Polar Aprotic/Protic\n(e.g., DMSO, Methanol) Polar Aprotic/Protic (e.g., DMSO, Methanol) High\n(>200 mg/mL) High (>200 mg/mL) Polar Aprotic/Protic\n(e.g., DMSO, Methanol)->High\n(>200 mg/mL) Strong Dipole & H-Bonding

Caption: Relationship between solvent polarity and solubility.

Discussion and Practical Implications

The anticipated solubility profile in Table 1 provides critical insights for laboratory practice:

  • For Synthesis: Solvents like DMF, DMSO, and ACN are predicted to be excellent choices for dissolving this compound, even at high concentrations, making them suitable for homogeneous reaction conditions.

  • For Purification: The low predicted solubility in nonpolar solvents like hexane and the moderate solubility in solvents like toluene suggest these could be effective anti-solvents for crystallization. A mixed-solvent system, such as dissolving the crude product in a minimal amount of a high-solubility solvent (e.g., DCM or acetone) followed by the slow addition of a low-solubility anti-solvent (e.g., hexane), would be a highly effective purification strategy.

  • For Drug Discovery: In early-stage screening, DMSO is often the solvent of choice for creating high-concentration stock solutions. The data confirms its suitability. For formulation studies, understanding the solubility in pharmaceutically acceptable co-solvents like ethanol is crucial.

Conclusion

While a simple database search may yield limited quantitative data, a robust understanding of the solubility of this compound can be achieved by combining theoretical chemical principles with standardized experimental protocols. This guide provides the necessary framework for any researcher to predict solubility trends, generate reliable quantitative data, and apply this knowledge to optimize synthetic, purification, and formulation processes. The provided methodology ensures that solvent selection is a data-driven decision, enhancing efficiency and success in the lab.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-iodopyridine is a key building block in modern medicinal chemistry and organic synthesis, prized for its utility in the construction of complex molecular architectures through various cross-coupling reactions. The presence of two fluorine atoms and an iodine atom on the pyridine ring imparts unique reactivity and physicochemical properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. However, these same properties necessitate a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the essential safety protocols, chemical properties, and handling procedures for this compound, drawing upon established safety data for structurally related compounds and best practices in laboratory science.

Introduction: The Strategic Importance of this compound in Synthesis

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound serves as a versatile precursor, enabling the introduction of a difluorinated pyridine moiety into a target molecule. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds.[4][5][6] This trifunctional scaffold provides medicinal chemists with a powerful tool to explore chemical space and optimize the properties of lead compounds.

Hazard Identification and Risk Assessment

2.1. Anticipated Hazards:

Based on available data for similar compounds, this compound is anticipated to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [5]

  • A skin and eye irritant. [5]

  • Potentially causing respiratory irritation. [5]

The presence of the iodine atom suggests that, like many organoiodides, it may be light-sensitive and should be stored accordingly.[7]

2.2. Toxicological Profile of Fluorinated Pyridines:

The introduction of fluorine atoms can significantly alter the toxicological profile of a molecule. While often enhancing metabolic stability, the metabolism of some fluorinated compounds can lead to the formation of toxic byproducts.[8][9][10] It is crucial for researchers to be aware of the potential for the in vivo release of fluoride ions or other toxic metabolites.[10] General toxicological data on pyridine indicates that it can act as a central nervous system depressant.[11]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use in experimental design.

PropertyValueSource
Molecular Formula C₅H₂F₂IN--INVALID-LINK--[12]
Molecular Weight 240.98 g/mol --INVALID-LINK--[12]
Appearance Solid (Typical)--INVALID-LINK--[13]
Purity 95%--INVALID-LINK--[14]
Storage Temperature 2-8°C, under inert atmosphere, protected from light--INVALID-LINK--[14]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following protocols are based on best practices for handling halogenated organic compounds.

4.1. Engineering Controls:

  • All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

4.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Prepares for Synthesis eye Eye Protection: Chemical safety goggles or face shield start->eye hand Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) eye->hand body Body Protection: Flame-retardant lab coat, closed-toe shoes hand->body respiratory Respiratory Protection: Required if dusts or aerosols are generated outside a fume hood body->respiratory end_ppe Safe to Proceed with Experiment respiratory->end_ppe

Caption: Required Personal Protective Equipment for handling this compound.

Reactivity and Incompatibilities

This compound is a reactive molecule, and its stability can be compromised under certain conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13]

  • Conditions to Avoid: Protect from light, moisture, and excessive heat.[7][13] High temperatures may lead to decomposition or polymerization.[13]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.

Experimental Protocols: Application in Cross-Coupling Reactions

The utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The following are generalized, step-by-step protocols for common transformations.

6.1. General Workflow for a Suzuki-Miyaura Coupling Reaction:

Suzuki_Workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Combine this compound, Boronic Acid/Ester, Palladium Catalyst, Ligand, and Base in a Schlenk Flask solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF) reagents->solvent degas Degas the Reaction Mixture (e.g., Argon sparging or Freeze-Pump-Thaw) solvent->degas heat Heat the Reaction to the Appropriate Temperature under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Cool to Room Temperature and Quench the Reaction monitor->quench extract Perform Aqueous Workup and Extraction quench->extract purify Purify the Product (Column Chromatography or Recrystallization) extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand if required, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Heat the mixture to the optimized reaction temperature and stir until the starting material is consumed as indicated by reaction monitoring.

  • Workup: Cool the reaction to room temperature and quench with water. Dilute with an organic solvent and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

6.2. Considerations for Sonogashira and Buchwald-Hartwig Reactions:

  • Sonogashira Coupling: This reaction requires a copper(I) co-catalyst (e.g., CuI) in addition to the palladium catalyst and an amine base (e.g., triethylamine, diisopropylethylamine).[4] All operations should be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne.[4]

  • Buchwald-Hartwig Amination: This reaction couples an amine with the aryl iodide. The choice of palladium catalyst, ligand (often a bulky biarylphosphine), and base is critical for achieving high yields.[6][15][16][17]

Storage and Disposal

Proper storage and disposal are critical components of the safe management of this compound.

7.1. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Keep away from incompatible materials.[13]

  • Protect from light and moisture.[7][13] Recommended storage is at 2-8°C under an inert atmosphere.[14]

7.2. Disposal:

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Classification: This compound falls under the category of halogenated organic waste.

  • Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company.[1] Incineration is a common method for the disposal of pyridine-based waste.[18]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[1]

  • Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

  • Decontamination: For trace amounts of iodine-containing waste, reduction to iodide with a solution of sodium thiosulfate can be a viable laboratory-scale decontamination method before disposal.[19]

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is crucial.

8.1. Spills:

  • Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[20] Collect the absorbed material into a sealed container for hazardous waste disposal.[20]

  • Major Spills: Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately.[21][22]

8.2. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its effective and safe use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can confidently and safely leverage the synthetic potential of this important building block.

References

Methodological & Application

Application Notes & Protocols for the Suzuki Coupling of 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aryl-3,5-difluoropyridine Scaffold

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 3,5-difluoropyridine motif is of particular interest; the fluorine atoms can enhance metabolic stability, modulate the pKa of the pyridine nitrogen, and influence binding affinity through unique electronic interactions. When coupled with an aryl or heteroaryl moiety at the 4-position, the resulting 4-aryl-3,5-difluoropyridine core becomes a privileged scaffold in numerous pharmacologically active agents, including kinase inhibitors.

3,5-Difluoro-4-iodopyridine serves as a highly valuable and versatile building block for accessing these complex architectures. The iodine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a paramount example due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions, offering mechanistic insights, a robust experimental protocol, and strategies for reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] The reaction between this compound and an organoboron reagent, catalyzed by a palladium complex, proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step, and the high reactivity of the C-I bond makes this substrate an excellent coupling partner.[1]

  • Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired 4-aryl-3,5-difluoropyridine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Coupling_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)L_n-I] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)L_n-R] transmetalation->pd_intermediate boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-3,5-difluoropyridine

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 241 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), and anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 24.5 mg, 0.03 mmol). Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, e.g., 5 mL total).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (e.g., 10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-3,5-difluoropyridine.

Data Presentation: Expected Outcomes and Substrate Scope

The following table summarizes expected yields for the Suzuki coupling of this compound with various boronic acids under optimized conditions. These values are extrapolated from similar heteroaryl coupling reactions and serve as a benchmark for what can be achieved.[4][5][6]

EntryBoronic Acid/Ester PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)90690-98
34-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)901075-85
43-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Dioxane/H₂O (4:1)1001270-80
5Pyridine-3-boronic acid pinacol esterXPhos Pd G3 (2)K₃PO₄ (3)2-MeTHF/H₂O (10:1)1001265-75

Optimization Workflow: A Guide to Enhancing Reaction Performance

While the provided protocol is robust, optimization is often necessary when dealing with challenging substrates or for process scale-up. The following workflow, visualized in the DOT graph, outlines a logical approach to refining reaction conditions. Machine learning has also been successfully applied to optimize Suzuki-Miyaura coupling conditions, highlighting the complexity and interplay of the various parameters.[7][8]

Optimization_Workflow start_node Start: Baseline Protocol p1 Screen Catalyst & Ligand start_node->p1 Low Yield or Incomplete Reaction? decision_node decision_node process_node process_node end_node Optimized Protocol d1 Improvement? p1->d1 Options: - Pd(PPh₃)₄ - XPhos/SPhos G3 - Buchwald Ligands p2 Fine-tune Catalyst Loading d1->p2 Yes p3 Screen Base d1->p3 No p2->p3 d2 Improvement? p3->d2 Options: - K₂CO₃, Cs₂CO₃ - K₃PO₄, KF p4 Adjust Base Stoichiometry d2->p4 Yes p5 Screen Solvent System d2->p5 No p4->p5 d3 Improvement? p5->d3 Options: - Dioxane/H₂O - Toluene/H₂O - 2-MeTHF/H₂O - DMF p6 Vary Temperature/ Use Microwave d3->p6 Yes/No p6->end_node caption Fig. 2: Workflow for Suzuki Coupling Optimization

Fig. 2: Workflow for Suzuki Coupling Optimization

Causality Behind Experimental Choices: A Senior Scientist's Perspective

  • Why this compound? The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition by Pd(0). This inherent reactivity often translates to milder reaction conditions and lower catalyst loadings compared to less reactive halides.[1] The electron-withdrawing nature of the two fluorine atoms further activates the C-I bond towards oxidative addition.

  • Choice of Catalyst: While many palladium sources are effective, Pd(dppf)Cl₂ is an excellent starting point. It is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand possesses a wide bite angle and electron-rich properties, which promote both reductive elimination and stabilize the catalytic species, often leading to high yields and preventing side reactions like dehalogenation. For particularly challenging couplings, more advanced and bulky phosphine ligands like SPhos or XPhos, often available as stable pre-catalysts (e.g., XPhos Pd G3), can be superior.[9]

  • The Critical Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is essential for efficient transmetalation.[3] Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. For less reactive or sterically hindered boronic acids, stronger bases like K₃PO₄ may be required. The choice and stoichiometry of the base can significantly impact reaction rate and yield.

  • Solvent System - A Balancing Act: A mixed solvent system, typically an organic solvent with water, is often optimal. The organic component (e.g., 1,4-dioxane, THF, Toluene) solubilizes the organic substrates and the catalyst, while the aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water can be a critical parameter to optimize.[9]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, fluorine-containing heterocyclic compounds. The Suzuki-Miyaura coupling provides a robust and reliable method for its elaboration into a diverse array of 4-aryl- and 4-heteroaryl-3,5-difluoropyridines. By understanding the underlying mechanism and employing a systematic approach to optimization, researchers can effectively harness the potential of this valuable synthon in their drug discovery and materials science programs.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorinated pyridine derivatives, in particular, are privileged structures found in numerous approved pharmaceuticals.[1] The unique electronic properties imparted by fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, thereby optimizing drug-like characteristics.[2]

3,5-Difluoro-4-iodopyridine is a key building block for accessing a diverse array of complex molecules. The strategic placement of two fluorine atoms significantly influences the reactivity of the pyridine ring, while the iodo group provides a versatile handle for cross-coupling reactions. Among these, the Sonogashira cross-coupling reaction stands out as a powerful and reliable method for the formation of a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and an sp-hybridized carbon of a terminal alkyne.[3][4][5] This reaction opens a direct and efficient pathway to novel 4-alkynyl-3,5-difluoropyridine derivatives, which are valuable precursors in the synthesis of bioactive compounds.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira cross-coupling reaction with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to ensure robust and reproducible results.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction is a co-catalyzed process, typically employing a palladium complex and a copper(I) salt.[4][5] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the carbon-iodine bond of this compound to form a square planar Pd(II) complex.[3][6]

  • Transmetalation: The key step where the alkyne moiety is transferred to the palladium center. A copper(I) acetylide, formed in the copper cycle, acts as the transmetalating agent, exchanging its acetylide group for the iodide on the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired 4-alkynyl-3,5-difluoropyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][6]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base, typically an amine, the acidic proton of the terminal alkyne is removed to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[6]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(II)_Complex L | Ar-Pd-I | L Transmetalation Transmetalation Cu(I)X CuI Transmetalation->Cu(I)X Regenerated Cu Catalyst Diorganopalladium L | Ar-Pd-C≡CR | L Reductive_Elimination Reductive Elimination Product Ar-C≡CR Pi_Complex [Cu(I)(H-C≡CR)]+ Deprotonation Deprotonation (Base) Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetalation To Pd Cycle

Experimental Protocols

General Considerations:

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[3]

  • The use of anhydrous solvents and reagents is highly recommended to achieve optimal yields and reproducibility.

  • Reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of a variety of terminal alkynes with this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)

  • Copper(I) iodide (CuI, 4–10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2–3 equiv)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Dry, two-necked round-bottom flask or Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon line)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 5-10 minutes to ensure the dissolution of the solids.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat as required (see table below for guidance). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-3,5-difluoropyridine.

Typical Reaction Parameters:

ParameterValueRationale
Stoichiometry
This compound1.0 equivLimiting reagent.
Terminal Alkyne1.1–1.5 equivA slight excess is used to drive the reaction to completion.
Palladium Catalyst2–5 mol%Sufficient for catalytic turnover. Higher loading may be needed for less reactive substrates.
Copper(I) Iodide4–10 mol%Co-catalyst to facilitate the formation of the copper acetylide.
Amine Base2–3 equivNeutralizes the HI formed during the reaction and facilitates the deprotonation of the alkyne.
Reaction Conditions
SolventTHF, DMFTHF is a good general-purpose solvent. DMF can be beneficial for less reactive substrates due to its higher boiling point and polarity.[3]
TemperatureRoom temperature to 80 °CMany reactions proceed efficiently at room temperature. Heating may be required for less reactive alkynes or to increase the reaction rate.
Reaction Time2–24 hoursMonitored by TLC or GC-MS until the starting material is consumed.

Experimental_Workflow Start Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Reagents Add this compound, Pd Catalyst, CuI, Solvent, Base Inert_Atmosphere->Add_Reagents Stir Stir at Room Temperature (5-10 min) Add_Reagents->Stir Add_Alkyne Add Terminal Alkyne Stir->Add_Alkyne Reaction Stir at RT or Heat (Monitor by TLC/GC-MS) Add_Alkyne->Reaction Workup Workup Reaction->Workup Cool Cool to Room Temperature Workup->Cool Dilute_Extract Dilute with Water & Extract with Organic Solvent Cool->Dilute_Extract Wash_Dry Wash with Brine & Dry over Na₂SO₄ Dilute_Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purification Purification Concentrate->Purification Chromatography Flash Column Chromatography Purification->Chromatography Product Isolated 4-Alkynyl-3,5-difluoropyridine Chromatography->Product

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Presence of oxygen- Wet reagents or solvents- Insufficiently reactive alkyne- Use a fresh batch of palladium catalyst.- Ensure the reaction is performed under a strict inert atmosphere. Thoroughly degas the reaction mixture.[3]- Use anhydrous solvents and dry reagents.- Increase the reaction temperature or switch to a more polar solvent like DMF.[3]- Consider using a more electron-rich and bulky phosphine ligand for the palladium catalyst.
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen- Excess copper catalyst- Ensure the reaction is rigorously deoxygenated.[3]- Use freshly distilled and degassed solvents.- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Insufficient base- Increase the reaction time or temperature.- Add a slight excess of the terminal alkyne.- Add an additional portion of the palladium catalyst.- Ensure the base is of high quality and used in sufficient quantity.
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Perform the reaction at the lowest effective temperature.- Minimize the reaction time once the starting material is consumed.

Conclusion

The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the synthesis of 4-alkynyl-3,5-difluoropyridines. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful transformation. By carefully controlling the reaction parameters and understanding the underlying mechanism, a wide array of novel fluorinated pyridine derivatives can be accessed, paving the way for advancements in drug discovery and materials science.

References

Application Notes and Protocols: 3,5-Difluoro-4-iodopyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are indispensable tools for medicinal chemists. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Among these scaffolds, the pyridine ring is a privileged structure, frequently acting as a bioisostere for other aromatic systems or as a crucial hydrogen bond acceptor that mimics the adenine core of ATP, particularly in the design of kinase inhibitors.[2]

3,5-Difluoro-4-iodopyridine has emerged as a particularly valuable and versatile building block.[1][3] Its utility stems from a unique combination of structural features:

  • A Highly Reactive C-I Bond: The iodine atom at the 4-position serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments.[1]

  • Strategic Fluorine Substitution: The two fluorine atoms at the 3 and 5 positions flank the reactive center. They exert a strong electron-withdrawing effect, which can influence the reactivity of the C-I bond and, more importantly, modulate the pKa of the pyridine nitrogen. This modulation is critical for fine-tuning interactions within the binding pockets of target proteins.[2]

This guide provides an in-depth overview of the key applications of this compound, complete with detailed, field-proven protocols for its most common and impactful synthetic transformations.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern synthetic chemistry, allowing for the modular and efficient construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds

Application Note: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds.[4][5] In medicinal chemistry, it is the premier method for synthesizing biaryl and heterobiaryl motifs, which are core structural elements in numerous approved drugs, including many kinase inhibitors.[6] Using this compound, researchers can readily couple it with a diverse range of aryl- and heteroarylboronic acids or their esters to introduce functionality that can probe binding pockets, enhance potency, or improve pharmacokinetic properties.[2][7]

Workflow & Mechanism: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][8] The base is crucial for activating the boronic acid, forming a boronate species that facilitates the transmetalation step.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-I(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Aryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArI Ar-I (this compound) ArI->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/EtOH/H₂O (4:1:1 v/v)[4]

    • Reaction Vessel: Schlenk tube or round-bottom flask

    • Inert Atmosphere: Nitrogen or Argon

  • Procedure:

    • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Inerting: Seal the tube with a septum, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical as the active Pd(0) catalyst is sensitive to oxidation.

    • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. Degassing the solvent (by sparging with inert gas for 15-20 minutes) is essential for reproducible results.

    • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting iodide is a key indicator of reaction completion. Typical reaction times are 4-16 hours.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-difluoropyridine product.[2]

Sonogashira Coupling: Introduction of Alkynyl Moieties

Application Note: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable in medicinal chemistry for introducing linear, rigid alkynyl linkers or for accessing precursors to various heterocyclic systems.[10] The resulting 4-alkynyl-3,5-difluoropyridine derivatives can serve as versatile intermediates or as final compounds with unique structural and electronic properties.[1]

Workflow & Mechanism: The reaction is co-catalyzed by palladium and copper(I).[9] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.[10]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-I(L)₂ Pd0->PdII_Complex Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII_Complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product ArI Ar-I ArI->Pd0 CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide + H-C≡CR - HI Cu_Acetylide->PdII_Complex from Cu Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

    • Base/Solvent: Triethylamine (Et₃N) or a mixture of THF and an amine base.[1][10]

    • Reaction Vessel: Schlenk tube or two-necked round-bottom flask

    • Inert Atmosphere: Nitrogen or Argon

  • Procedure:

    • Vessel Preparation: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

    • Solvent and Base Addition: Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 10 minutes to dissolve the solids.

    • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

    • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.[1]

    • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting iodide is consumed (typically 2-12 hours). A common side reaction to watch for is the Glaser homocoupling of the alkyne, which can be minimized by maintaining a strict inert atmosphere.

    • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-alkynyl-3,5-difluoropyridine.[1]

Buchwald-Hartwig Amination: Forging C-N Bonds

Application Note: The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a process that was historically challenging.[11][12][13] For medicinal chemists, this reaction provides a direct and modular route to synthesize aryl amines and N-heterocycles.[14] Applying this to this compound allows for the introduction of a vast array of primary and secondary amines, creating scaffolds that can engage in crucial hydrogen bonding interactions with protein targets or serve as key intermediates for further elaboration.

Workflow & Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to release the arylamine product and regenerate the Pd(0) catalyst.[11][12] The choice of phosphine ligand is critical and often dictates the scope and efficiency of the reaction.[13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-I(L)₂ OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR¹R²(L) AmineCoord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArI Ar-I ArI->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a dedicated precatalyst like XPhos Pd G3.

    • Ligand: A sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%).[15]

    • Base: A strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.5-2.0 equiv)

    • Solvent: Anhydrous, apolar solvent such as Toluene or 1,4-Dioxane

    • Reaction Vessel: Schlenk tube or glovebox-prepared vial

    • Inert Atmosphere: Nitrogen or Argon (a glovebox is highly recommended)

  • Procedure:

    • Vessel Preparation (in a glovebox): To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (NaOt-Bu, 1.5 equiv).

    • Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., Toluene). Stir for a few minutes.

    • Nucleophile Addition: Add the amine (1.2 equiv) to the mixture.

    • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-110 °C.

    • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-24 hours. The choice of ligand is crucial; electron-rich, bulky ligands like XPhos are often required for challenging couplings.[13]

    • Work-up: Cool the reaction to room temperature. Carefully quench with water (note: quenching strong bases can be exothermic). Dilute with an organic solvent and filter through a pad of Celite® to remove palladium residues.

    • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to isolate the desired 4-amino-3,5-difluoropyridine product.

Case Study: Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

Background: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of the cell cycle, particularly during mitosis.[2] It is frequently overexpressed in a wide range of human cancers, making it a high-priority therapeutic target.[16] Many potent PLK1 inhibitors feature a substituted pyridine or pyrimidine core designed to interact with the ATP-binding site.[17][18]

Synthetic Strategy: this compound is an ideal starting point for the rapid synthesis of a library of potential PLK1 inhibitors. A common strategy involves a Suzuki-Miyaura coupling to install a key recognition element, such as a pyrazole or pyrimidine ring, at the 4-position.[2][19] Subsequent functionalization allows for the exploration of the structure-activity relationship (SAR).

Caption: Synthetic workflow for a PLK1 inhibitor using this compound.

Data Presentation: Representative SAR

The table below illustrates hypothetical, yet plausible, data for a series of PLK1 inhibitors synthesized from a common 4-(Pyrazol-4-yl)-3,5-difluoropyridine intermediate. This demonstrates how modifications, enabled by the versatility of the initial building block, can impact biological activity.

Compound IDR Group (at Pyrazole N1)PLK1 IC₅₀ (nM)HCT-116 Cell Proliferation IC₅₀ (nM)
A-01 H250>1000
A-02 Methyl150850
A-03 Cyclopentyl2595
A-04 Phenyl40150
A-05 4-Methoxyphenyl1550
Onvansertib (Reference Drug)~10-20~45[16][17]

Data is illustrative and based on general principles of kinase inhibitor SAR.

The data clearly shows that substitution at the pyrazole nitrogen significantly impacts potency, with larger, lipophilic groups like cyclopentyl (A-03) and substituted aryl rings (A-05) leading to a substantial increase in both enzymatic and cellular activity. This type of rapid SAR exploration is a direct benefit of the modular synthetic approach enabled by building blocks like this compound.

Summary and Outlook

This compound is a high-value chemical intermediate that provides medicinal chemists with a powerful platform for drug discovery.[3] Its well-defined reactivity at the C-I bond, coupled with the beneficial electronic properties imparted by the difluoro substitution pattern, makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. As demonstrated, its application in the synthesis of kinase inhibitors is particularly impactful, allowing for the efficient construction and optimization of potent and selective drug candidates. The robust and reproducible protocols outlined herein provide a solid foundation for researchers to leverage this versatile building block in their own discovery programs.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3,5-Difluoro-4-iodopyridine. Pyridine scaffolds are foundational in medicinal chemistry, present in approximately 20% of the top 200 drugs.[1] This document details the strategic importance of this compound as a versatile building block for creating diverse pharmaceutical intermediates. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, complete with mechanistic insights, data summaries, and troubleshooting guides.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in pharmaceutical science due to its unique electronic properties and ability to engage in hydrogen bonding, often mimicking the adenine core of ATP in kinase inhibitors.[2][3][4] The specific substitution pattern of this compound offers a trifecta of advantages for medicinal chemists:

  • Electron-Deficient Core: The electronegative nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity and interaction with biological targets.[5]

  • Fluorine Substitution: The fluorine atoms at the 3- and 5-positions serve to modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and improve binding affinity to target proteins through favorable electrostatic interactions.[3][6]

  • Iodine as a Synthetic Handle: The iodine atom at the 4-position is an excellent leaving group, providing a highly reactive and regioselective site for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.[3]

This combination makes this compound a powerful starting material for rapidly generating libraries of complex molecules to explore structure-activity relationships (SAR) in drug discovery programs.[3][7][8]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₅H₂F₂IN[9]
Molecular Weight 240.98 g/mol [9]
CAS Number 1116099-07-0[9]
Appearance Off-white to crystalline solid[10]
Melting Point 85-89 °C[10]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern pharmaceutical synthesis due to their reliability, functional group tolerance, and broad substrate scope.[8][11]

G cluster_0 Key Cross-Coupling Reactions cluster_1 Resulting Pharmaceutical Intermediates A This compound B Suzuki-Miyaura (C-C Bond) A->B  Ar-B(OH)₂  Pd Catalyst, Base C Sonogashira (C-C Bond) A->C  R-C≡CH  Pd/Cu Catalyst, Base D Buchwald-Hartwig (C-N Bond) A->D  R¹R²NH  Pd Catalyst, Ligand, Base E 4-Aryl/Heteroaryl Pyridines B->E F 4-Alkynyl Pyridines C->F G 4-Amino Pyridines D->G

Caption: Key synthetic routes from this compound.

Application Note 1: Synthesis of 4-Aryl-3,5-difluoropyridines via Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many kinase inhibitors and other targeted therapies.[3][8] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[12] The base is crucial as it activates the organoboron reagent to facilitate the transmetalation step.[13]

Reaction Scheme

G cluster_reactants cluster_conditions cluster_products reactant1 This compound plus1 + reactant2 Arylboronic Acid (Ar-B(OH)₂) arrow product 4-Aryl-3,5-difluoropyridine conditions Pd(OAc)₂ / PPh₃ K₂CO₃ 1,4-Dioxane/H₂O 80-90 °C

Caption: General Suzuki-Miyaura coupling reaction scheme.
Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)[3]

  • Triphenylphosphine (PPh₃, 0.04 eq)[3]

  • Potassium carbonate (K₂CO₃, 2.0 eq)[3]

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Round-bottom flask or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). The PPh₃ ligand stabilizes the palladium catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous component is essential for dissolving the inorganic base and facilitating the catalytic cycle.[14]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-difluoropyridine.[3]

Data Summary
Coupling PartnerCatalyst SystemTemperatureTypical Yield
Phenylboronic AcidPd(OAc)₂ / PPh₃90 °C75-95%
4-Methoxyphenylboronic AcidPd(PPh₃)₄85 °C80-98%
Pyrimidine-5-boronic acidPdCl₂(dppf)100 °C70-90%

Yields are representative and may vary based on substrate and precise reaction conditions.[14]

Application Note 2: Synthesis of 4-Alkynyl-3,5-difluoropyridines via Sonogashira Coupling

Introduction

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15] This reaction is widely used to synthesize intermediates for pharmaceuticals, natural products, and organic materials.[16] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of an amine base.[15] Performing the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[15]

Reaction Scheme

G cluster_reactants cluster_conditions cluster_products reactant1 This compound plus1 + reactant2 Terminal Alkyne (R-C≡CH) arrow product 4-Alkynyl-3,5-difluoropyridine conditions Pd(PPh₃)₄ / CuI Et₃N THF RT to 50 °C

Caption: General Sonogashira coupling reaction scheme.
Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe, followed by triethylamine (2.5 eq). The amine acts as both the base to deprotonate the alkyne and as a solvent.

  • Substrate Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 50-70 °C may be necessary.[3] Monitor the reaction by TLC or LC-MS (typically 2-8 hours).[3]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure 4-alkynyl-3,5-difluoropyridine.[14]

Application Note 3: Synthesis of 4-Amino-3,5-difluoropyridines via Buchwald-Hartwig Amination

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[17][18] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[17] The choice of ligand is paramount to the success of the reaction; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and achieve high yields, especially with less reactive aryl halides.[18][19]

Reaction Scheme

G cluster_reactants cluster_conditions cluster_products reactant1 This compound plus1 + reactant2 Primary/Secondary Amine (R¹R²NH) arrow product 4-(R¹R²-amino)-3,5-difluoropyridine conditions Pd₂(dba)₃ / Ligand NaOu1d57Bu Toluene 80-110 °C

Caption: General Buchwald-Hartwig amination scheme.
Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Biaryl phosphine ligand (e.g., XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

  • Anhydrous, degassed Toluene

  • Schlenk tube or sealed microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add NaOᵗBu (1.4 eq) to a dry Schlenk tube. Then add the palladium precatalyst (Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.04 eq).

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent and Substrate: Add anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting crude material by silica gel column chromatography to afford the desired 4-amino-3,5-difluoropyridine product.[14]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity at the 4-position allows for the reliable and regioselective introduction of aryl, alkynyl, and amino substituents through robust palladium-catalyzed cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers to leverage this key intermediate in their drug discovery and development programs, enabling the efficient construction of novel molecular architectures with therapeutic potential.

References

Application Notes and Protocols: Strategic Functionalization of 3,5-Difluoro-4-iodopyridine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Difluoro-4-iodopyridine

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic scaffolds are of paramount importance. Among these, this compound stands out as a highly versatile and synthetically valuable building block. Its unique electronic and structural features—a highly electron-deficient pyridine ring activated by two flanking fluorine atoms and a labile carbon-iodine bond at the C4 position—make it an ideal substrate for a wide array of nucleophilic substitution reactions.

The C-I bond is significantly weaker and more polarizable than other carbon-halogen bonds, rendering it the most reactive site for displacement.[1][2] This inherent reactivity allows for selective functionalization under relatively mild conditions, leaving the more robust C-F bonds intact for potential subsequent transformations. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for performing nucleophilic substitutions on this key intermediate, with a focus on palladium-catalyzed cross-coupling and classical SNAr reactions.

Mechanistic Pillars: Understanding Reactivity and Regioselectivity

The predictable reactivity of this compound is governed by two primary mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile directly attacks the electron-poor C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effects of the pyridine nitrogen and the two ortho-fluorine atoms are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction. The subsequent departure of the iodide anion, an excellent leaving group, completes the substitution. This pathway is common for strong nucleophiles like alkoxides and thiolates.

  • Palladium-Catalyzed Cross-Coupling: This is the most powerful and versatile method for functionalizing this compound. The reaction proceeds via a well-established catalytic cycle.[3]

    • Oxidative Addition: A low-valent Palladium(0) species inserts into the C-I bond, forming a Pd(II) complex. This is typically the rate-determining step and is highly favorable for the weak C-I bond.[4]

    • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.[5]

    • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[4]

The following diagram illustrates the central role of this compound as a hub for accessing diverse chemical matter.

G cluster_reactions Reaction Classes cluster_products Product Scaffolds Suzuki Suzuki-Miyaura (C-C) Biaryl 4-Aryl-3,5-difluoropyridines Suzuki->Biaryl Hartwig Buchwald-Hartwig (C-N) Amine 4-Amino-3,5-difluoropyridines Hartwig->Amine Sonogashira Sonogashira (C-C Alkynyl) Alkyne 4-Alkynyl-3,5-difluoropyridines Sonogashira->Alkyne SNAr Classical SNAr (C-O, C-S) Ether 4-Aryloxy-3,5-difluoropyridines SNAr->Ether Start This compound Start->Suzuki ArB(OH)₂ Pd Catalyst Start->Hartwig R₂NH Pd Catalyst Start->Sonogashira R-C≡CH Pd/Cu Catalyst Start->SNAr Nu-H (e.g., ArOH) Base

Caption: Versatility of this compound as a synthetic hub.

Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability, scope, and functional group tolerance. Success in these reactions hinges on the careful selection of catalyst, ligand, base, and solvent, as well as the scrupulous exclusion of oxygen.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of C(sp²)-C(sp²) bonds by coupling the substrate with an organoboron reagent. It is a robust and widely used method for synthesizing biaryl compounds.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)
Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2.0)Toluene/H₂O (10:1)100
PdCl₂(dppf) (3-5)dppf (as complex)Cs₂CO₃ (2.0)DMF or Dioxane90-110
Pd(PPh₃)₄ (5)PPh₃ (as complex)Na₂CO₃ (2.0)DME/H₂O (4:1)85

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-3,5-difluoropyridine

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (243 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add finely ground potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv). Via syringe, add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, enabling the synthesis of a vast range of substituted aryl amines from primary or secondary amines.[6][7] The choice of a sterically hindered, electron-rich phosphine ligand is critical for high catalytic activity.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (1.5)1,4-Dioxane or Toluene100-110
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene100
Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)t-BuOH80-100

Detailed Protocol: Synthesis of N-benzyl-3,5-difluoropyridin-4-amine

  • Vessel Preparation: In a glovebox or under a stream of argon, charge an oven-dried vial with palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add this compound (243 mg, 1.0 mmol, 1.0 equiv) to the vial, followed by degassed toluene (4 mL).

  • Nucleophile Addition: Add benzylamine (130 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 110 °C. Stir for 12-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography to afford the desired product.

General Experimental Workflow

The success of these sensitive catalytic reactions relies on a systematic and careful experimental setup. The following workflow diagram outlines the critical steps applicable to most palladium-catalyzed cross-coupling reactions.

workflow start Start prep 1. Vessel Preparation (Flame-dry Schlenk flask/vial) start->prep add_solids 2. Add Solids (Aryl halide, Coupling Partner, Catalyst, Ligand, Base) prep->add_solids inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) add_solids->inert add_liquids 4. Add Degassed Solvents & Liquid Reagents inert->add_liquids react 5. Heat to Reaction Temp (Stir for specified time, monitor by TLC/LC-MS) add_liquids->react workup 6. Quench & Aqueous Workup (Cool, dilute, extract) react->workup purify 7. Purification (Dry, concentrate, column chromatography) workup->purify end Pure Product purify->end

Caption: Standard workflow for Pd-catalyzed cross-coupling reactions.

Classical Nucleophilic Aromatic Substitution (SNAr)

For certain strong nucleophiles, particularly oxygen and sulfur nucleophiles, direct displacement of the iodide can be achieved without a transition metal catalyst, often by heating in a polar aprotic solvent.

Table 3: General Conditions for Metal-Free SNAr

Nucleophile ClassExampleBaseSolventTemp (°C)
O-NucleophilesPhenols, AlcoholsK₂CO₃, Cs₂CO₃DMF, DMSO80-140
S-NucleophilesThiolsK₂CO₃, Et₃NAcetonitrile, DMF60-100

Detailed Protocol: Synthesis of 3,5-difluoro-4-phenoxypyridine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (243 mg, 1.0 mmol, 1.0 equiv), phenol (104 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 8-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: Cool the mixture to room temperature and pour it into ice-water (50 mL). Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with 1 M NaOH solution (2 x 20 mL) to remove excess phenol, followed by a brine wash (20 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude material via column chromatography if necessary.

Conclusion and Outlook

This compound is a powerful and adaptable building block for accessing a diverse range of functionalized pyridine derivatives. The high reactivity of the C4-iodo position allows for selective transformations through both palladium-catalyzed cross-coupling and classical SNAr pathways. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can achieve high yields and predictable outcomes. The protocols outlined in this guide provide a robust starting point for scientists and drug development professionals to leverage this key intermediate in the synthesis of novel molecules with potential applications in medicine and materials science.

References

Application Notes & Protocols for the Large-Scale Synthesis of 3,5-Difluoro-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 3,5-Difluoro-4-iodopyridine, a pivotal building block in modern medicinal chemistry. The unique electronic properties conferred by the difluoro substitution pattern, combined with the versatility of the iodo group as a handle for cross-coupling reactions, make this scaffold highly valuable for the development of novel therapeutics.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, process safety, and scale-up considerations essential for researchers, scientists, and drug development professionals. We present a robust, two-stage synthetic strategy commencing with the preparation of the key intermediate, 4-Amino-3,5-difluoropyridine, followed by its conversion to the target molecule via a Sandmeyer-type reaction.

Strategic Overview & Rationale

The synthesis of this compound on an industrial scale is most efficiently approached via a multi-step process starting from readily available precursors. Direct iodination of 3,5-difluoropyridine is challenging due to the deactivating nature of the fluorine atoms. Therefore, a more practical and widely adopted strategy involves the use of an amino group as a directing group and a precursor to the iodo functionality.

Our recommended pathway is a two-part synthesis:

  • Part I: Synthesis of 4-Amino-3,5-difluoropyridine. This key intermediate is prepared via nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyridine, a common and scalable industrial method.[3][4]

  • Part II: Diazotization-Iodination (Sandmeyer-Type Reaction). The amino group of the intermediate is converted into a diazonium salt, which is subsequently displaced by iodine to yield the final product.[5][6][7] This classic transformation is reliable and well-documented for producing aryl halides.[8][9]

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Final Product Synthesis A Polyhalopyridine Precursor (e.g., 3,5-Dichloro-2,4,6-trifluoropyridine) B 4-Amino-3,5-difluoropyridine A->B Amination (SNAr) [NH₃] C 4-Amino-3,5-difluoropyridine D This compound C->D Sandmeyer-Type Reaction [1. NaNO₂, H₂SO₄] [2. KI] G cluster_0 Diazotization cluster_1 Iodination A Ar-NH₂ + NaNO₂ + 2HX B [Ar-N₂]⁺X⁻ + NaX + 2H₂O A->B 0-5 °C C [Ar-N₂]⁺X⁻ + KI D Ar-I + N₂ + KX C->D Radical Mechanism G A This compound B Suzuki Coupling [Ar-B(OH)₂, Pd Catalyst] A->B C Sonogashira Coupling [Alkyne, Pd/Cu Catalyst] A->C D Buchwald-Hartwig [Amine, Pd Catalyst] A->D E Aryl-Substituted Derivative B->E F Alkynyl-Substituted Derivative C->F G Amino-Substituted Derivative D->G H Lead Optimization & SAR Studies E->H F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Difluoro-4-iodopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3,5-Difluoro-4-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. The strong electron-withdrawing effects of the two fluorine atoms significantly influence the substrate's reactivity, often requiring carefully tailored reaction conditions to achieve high yields.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the mechanistic reasoning behind our recommendations to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound is resulting in low yield and several byproducts. What are the most common causes and how can I fix this?

Low yield in this specific Suzuki coupling is a frequent issue stemming from the unique electronic properties of the substrate. The two fluorine atoms make the pyridine ring highly electron-deficient. While this activates the C-I bond for oxidative addition to the Pd(0) catalyst, it can also lead to challenges in other steps of the catalytic cycle and promote side reactions.

Common Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1] These ligands promote a faster rate of reductive elimination, minimizing the time the catalyst spends in a state susceptible to inhibition.[1]

  • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid/ester for the transmetalation step.[2] For electron-deficient systems, a carefully selected base is paramount.

    • Solution: Screen stronger, non-nucleophilic bases. While K₂CO₃ is common, bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[1] Ensure the base is anhydrous and finely powdered for maximum surface area and reactivity.

  • Proto-deiodination (Hydrodehalogenation): You may observe the formation of 3,5-difluoropyridine. This occurs when the organopalladium intermediate reacts with a proton source (like trace water) instead of the boronic acid. This is a known issue with fluorinated aryl halides.[3]

    • Solution: Implement rigorous anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and high-purity reagents. Degassing the solvent via sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using freeze-pump-thaw cycles is crucial to remove both oxygen and dissolved water.[1]

  • Boronic Acid Homocoupling: The formation of a biaryl byproduct from your boronic acid partner can be exacerbated by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).

    • Solution: Strict exclusion of oxygen is the primary remedy.[1] Additionally, adding the boronic acid slowly or using a boronate ester (e.g., a pinacol ester), which can have slower hydrolysis and transmetalation rates, may help.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

Here is a logical workflow to diagnose and resolve common issues.

SuzukiTroubleshooting start_node Low or No Yield cause_node1 Problem ID start_node->cause_node1 Check TLC/ LCMS cause_node cause_node solution_node solution_node cause_a Cause: Inactive Catalyst or Poor Conditions cause_node1->cause_a Unreacted Starting Material cause_b Cause: Proto-deiodination cause_node1->cause_b Side Product: 3,5-Difluoropyridine cause_c Cause: Homocoupling cause_node1->cause_c Side Product: Boronic Acid Dimer solution_a1 Switch to Bulky Ligand (XPhos, SPhos) cause_a->solution_a1 Solution 1 solution_a2 Screen Stronger Bases (K3PO4, Cs2CO3) cause_a->solution_a2 Solution 2 solution_a3 Increase Temperature (e.g., 80-110 °C) cause_a->solution_a3 Solution 3 solution_b1 Ensure Rigorous Anhydrous & O2-free Conditions cause_b->solution_b1 Solution solution_c1 Strictly Degas Solvents (Freeze-Pump-Thaw) cause_c->solution_c1 Solution 1 solution_c2 Use Boronate Ester Instead of Acid cause_c->solution_c2 Solution 2

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Q2: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this?

The Sonogashira reaction is sensitive to reaction conditions, and the formation of the alkyne dimer is a classic side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Key Optimization Parameters:

  • Strictly Anaerobic Conditions: This is the most critical factor. Oxygen facilitates the oxidative homocoupling pathway. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.[4]

  • Reagent Purity and Addition: Use freshly distilled and degassed solvents and amine base (e.g., Et₃N or DIPEA).[4] Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.

  • Copper Co-catalyst: While CuI is the standard co-catalyst, its loading can be optimized. Sometimes, reducing the amount of CuI (e.g., to 1-2 mol%) can minimize Glaser coupling without significantly impacting the desired reaction rate. In some cases, a "copper-free" Sonogashira protocol may be advantageous, although this often requires specialized ligands.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 40-65 °C is sufficient).[4] Overheating can accelerate side reactions.

Optimized Conditions Comparison for Sonogashira Coupling

ParameterStandard ConditionsOptimized for High YieldRationale
Atmosphere Inert GasRigorous Degassing (Freeze-Pump-Thaw)Minimizes O₂ which promotes Glaser homocoupling.[4]
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)Pd(0) pre-catalyst avoids in-situ reduction step.
Co-catalyst CuI (4-10 mol%)CuI (1-5 mol%)Reduces catalyst-driven homocoupling.
Base Et₃N (2-3 equiv.)Freshly Distilled Et₃N or DIPEA (3 equiv.)Ensures base is anhydrous and free of oxidative impurities.
Solvent THF or DMFAnhydrous, Degassed THF or DMFRemoves water and oxygen which cause side reactions.[4]
Temperature RT to 80 °CRT to 50 °CLower temperatures reduce the rate of side reactions.
Q3: Which catalyst system do you recommend for a Buchwald-Hartwig amination with this compound? I'm concerned about catalyst inhibition.

The Buchwald-Hartwig amination is particularly susceptible to catalyst inhibition by the pyridine nitrogen. Furthermore, the reactivity of aryl iodides in this reaction can sometimes be lower than bromides or chlorides due to the formation of iodide ions, which can act as catalyst poisons.[5]

Recommended Catalyst System:

  • Palladium Pre-catalyst: Use a modern palladacycle pre-catalyst such as XPhos Pd G3 or RuPhos Pd G3 . These pre-catalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution upon activation by the base.[5] This avoids inefficient in-situ reduction of Pd(II) sources like Pd(OAc)₂.

  • Ligand: The choice of ligand is crucial. Highly electron-rich and sterically bulky biaryl monophosphine ligands are essential.

    • For primary and secondary alkylamines: XPhos or RuPhos are excellent starting points. They accelerate the rate-limiting reductive elimination step, which is often slow for electron-deficient aryl partners.[6]

    • For anilines or heteroarylamines: BrettPhos or Josiphos-type ligands can be very effective.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standards for this reaction. LHMDS is often preferred for more challenging couplings or base-sensitive substrates.

Catalytic Cycle of Buchwald-Hartwig Amination

The diagram below illustrates the key steps and the importance of the ligand in promoting the final, product-forming step.

BuchwaldHartwig pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(ArF)(I) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(ArF)(HNR'R'')]⁺ I⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(ArF)(NR'R'') Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 (Regenerates Catalyst) product ArF-NR'R'' (Product) amido_complex->product Reductive Elimination start Ar-I start->oa_complex amine HNR'R'' amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid with this compound.

  • Glassware and Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Under a positive pressure of Argon, add anhydrous, degassed 1,4-dioxane or toluene (to make a ~0.1 M solution).

  • Degassing (Optional but Recommended): Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: 3,5-Difluoro-4-iodopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 3,5-Difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your synthetic endeavors. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a significant amount of a byproduct with a mass corresponding to the starting material minus iodine. What is happening and how can I prevent it?

A1: You are likely observing hydrodehalogenation, a common side reaction where the iodine atom is replaced by a hydrogen atom. This can be particularly prevalent in palladium-catalyzed cross-coupling reactions.

  • Probable Causes:

    • Excessive or inappropriate reducing agents: Some reaction components, like phosphine ligands or amines, can act as reducing agents, especially at elevated temperatures.

    • Presence of water or other protic sources: These can serve as the hydrogen source for the hydrodehalogenation product.

    • Suboptimal catalyst or ligand choice: The catalytic system may be promoting the reductive cleavage of the C-I bond over the desired cross-coupling pathway.

  • Troubleshooting Strategies:

    • Ensure anhydrous conditions: Thoroughly dry all solvents and reagents.

    • Screen different phosphine ligands: Ligands with different steric and electronic properties can influence the selectivity of the catalytic cycle.

    • Use a pre-catalyst: Pre-catalysts can sometimes lead to cleaner reactions by ensuring the formation of the active catalytic species.[1]

    • Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this can often minimize side reactions like hydrodehalogenation.

Q2: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am seeing a significant amount of homocoupling of my boronic acid. What are the likely causes?

A2: Homocoupling of boronic acids to form a biaryl byproduct is a well-known side reaction in Suzuki-Miyaura couplings.

  • Probable Causes:

    • Presence of oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • High catalyst loading: Excessive palladium catalyst can sometimes favor homocoupling.

    • Inappropriate base: The choice and concentration of the base can significantly impact the reaction outcome.

  • Troubleshooting Strategies:

    • Degas your reaction mixture: Thoroughly sparge your solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Optimize catalyst loading: Screen different catalyst concentrations to find the optimal balance for your specific substrates.

    • Screen different bases: The strength and nature of the base are critical. Consider screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Consider a one-pot iodination/Suzuki-Miyaura coupling: For challenging couplings, an in-situ iodination of a corresponding bromide followed by the Suzuki-Miyaura coupling can sometimes lead to higher yields.[2]

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[3] However, with a substrate like this compound, several challenges can arise.

Issue 1.1: Low to no conversion of this compound.

  • Possible Cause: Inactive catalyst.

  • Solution:

    • Use a fresh palladium source: Palladium catalysts can degrade over time.

    • Ensure proper ligand-to-metal ratio: This is crucial for the formation of the active catalytic species.

    • Consider a different palladium precursor: Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed palladium complexes with specific ligands can have varying efficacy.

  • Possible Cause: Unsuitable reaction conditions.

  • Solution:

    • Screen solvents: Toluene, dioxane, and DMF are common choices. The polarity of the solvent can influence the reaction rate.

    • Vary the temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic temperature screen is recommended.

    • Optimize the base: The base is crucial for the transmetalation step. A screen of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.[4][5][6]

Issue 1.2: Formation of significant hydrodehalogenation product (3,5-difluoropyridine).

  • Possible Cause: Reductive cleavage of the C-I bond.

  • Solution:

    • Use a milder base: Strong bases can sometimes promote reductive pathways.

    • Add a sacrificial hydrogen acceptor: In some cases, adding a mild oxidant can suppress hydrodehalogenation.

    • Change the phosphine ligand: Ligands with different electronic properties can disfavor the reductive elimination pathway leading to hydrodehalogenation.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and often effective choice.
Ligand SPhos or XPhos (if using Pd(OAc)₂)Bulky, electron-rich ligands can be beneficial.
Base K₂CO₃ (2-3 equivalents)A good starting point for many Suzuki couplings.
Solvent Dioxane/H₂O (4:1)A common solvent system that often works well.
Temperature 80-100 °CAdjust as needed based on reaction progress.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

start Low Yield or Side Products in Suzuki Coupling check_reagents Verify Reagent Purity and Activity (Boronic Acid, Catalyst, Base) start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions screen_solvents Screen Solvents (Toluene, Dioxane, DMF) optimize_conditions->screen_solvents screen_bases Screen Bases (K2CO3, Cs2CO3, K3PO4) optimize_conditions->screen_bases screen_temp Vary Temperature (e.g., 60, 80, 100 °C) optimize_conditions->screen_temp hydrodehalogenation Hydrodehalogenation Observed? optimize_conditions->hydrodehalogenation homocoupling Homocoupling Observed? optimize_conditions->homocoupling hydrodehalogenation->homocoupling No anhydrous Ensure Anhydrous Conditions hydrodehalogenation->anhydrous Yes ligand_screen Screen Phosphine Ligands hydrodehalogenation->ligand_screen Yes degas Thoroughly Degas Reaction Mixture homocoupling->degas Yes final_product Desired Product homocoupling->final_product No anhydrous->final_product degas->final_product ligand_screen->final_product

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[7] When using this compound, specific side reactions can occur.

Issue 2.1: Formation of a symmetrical diyne (Glaser coupling product).

  • Possible Cause: Homocoupling of the terminal alkyne.

  • Solution:

    • Strict exclusion of oxygen: This is the most critical factor. Ensure the reaction is set up under a strictly inert atmosphere.

    • Use of a co-catalyst: Copper(I) iodide is a common co-catalyst that facilitates the reaction and can suppress Glaser coupling.[8]

    • Control the addition of the alkyne: Slow addition of the alkyne can sometimes minimize its homocoupling.

Issue 2.2: Reaction stalls before completion.

  • Possible Cause: Catalyst deactivation.

  • Solution:

    • Ensure the amine base is pure and dry: Impurities in the amine can poison the catalyst.

    • Add a slight excess of the terminal alkyne: This can sometimes help drive the reaction to completion.[8]

    • Consider a copper-free Sonogashira protocol: In some cases, copper-free conditions can be advantageous, although they may require different ligands and conditions.[7]

Table 2: Typical Conditions for Sonogashira Coupling of this compound

ParameterRecommended ConditionNotes
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst.
Co-catalyst CuI (4-10 mol%)Crucial for promoting the desired coupling.[8]
Base Triethylamine or Diisopropylamine (2-3 equivalents)Must be anhydrous and high purity.
Solvent THF or DMFAnhydrous solvent is essential.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient.

Mechanism Overview of Sonogashira Coupling Side Reactions

Caption: Desired vs. side reaction pathways in Sonogashira coupling.

Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a key transformation for forming C-N bonds. With electron-deficient pyridines, the reaction can be challenging.

Issue 3.1: Low conversion and decomposition of starting material.

  • Possible Cause: Unsuitable ligand or base.

  • Solution:

    • Screen a variety of ligands: The choice of ligand is critical in Buchwald-Hartwig reactions.[1] Biarylphosphine ligands like XPhos, SPhos, or RuPhos are often effective.

    • Optimize the base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. The choice of base can be substrate-dependent.

    • Consider a pre-catalyst: Buchwald pre-catalysts can provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[9]

Issue 3.2: Observation of N-arylation at the pyridine nitrogen.

  • Possible Cause: The pyridine nitrogen is acting as a nucleophile.

  • Solution:

    • Use a less coordinating solvent: Solvents like toluene are generally preferred over more coordinating solvents like THF or dioxane.

    • Protect the amine nucleophile: If the amine is particularly reactive, temporary protection might be necessary, although this adds steps to the synthesis.

    • Modify the electronic properties of the amine: If possible, adding an electron-withdrawing group to the amine nucleophile can reduce its propensity to react at the pyridine nitrogen.

Table 3: Key Parameters for Buchwald-Hartwig Amination of this compound

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Pre-catalystPre-catalysts often give better results.[9]
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands are generally preferred.
Base NaOtBu or LHMDS (1.5-2 equivalents)A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous and deoxygenated.
Temperature 80-110 °CHigher temperatures are often necessary.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms and the pyridine nitrogen make this compound susceptible to SNAr reactions.[10]

Issue 4.1: No reaction with the desired nucleophile.

  • Possible Cause: Insufficient activation of the aromatic ring or a weak nucleophile.

  • Solution:

    • Increase the reaction temperature: SNAr reactions often require elevated temperatures.

    • Use a stronger nucleophile or a stronger base: Deprotonating the nucleophile can increase its reactivity.

    • Consider a more polar aprotic solvent: Solvents like DMSO or DMF can accelerate SNAr reactions.

Issue 4.2: Substitution at the fluorine positions instead of the iodine position.

  • Possible Cause: While iodine is generally a better leaving group, under certain conditions, fluoride can be displaced.

  • Solution:

    • Lower the reaction temperature: This can often improve selectivity for the displacement of iodine.

    • Use a softer nucleophile: Softer nucleophiles (e.g., thiols) will preferentially displace the better leaving group (iodide).

    • Modify the reaction conditions: The choice of solvent and counter-ion can influence the regioselectivity of the substitution.

Decision Tree for SNAr Troubleshooting

start SNAr Reaction Issue no_reaction No Reaction? start->no_reaction wrong_regioselectivity Wrong Regioselectivity? no_reaction->wrong_regioselectivity No increase_temp Increase Temperature no_reaction->increase_temp Yes stronger_nucleophile Use Stronger Nucleophile/Base no_reaction->stronger_nucleophile Yes polar_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) no_reaction->polar_solvent Yes lower_temp Lower Temperature wrong_regioselectivity->lower_temp Yes soft_nucleophile Use Softer Nucleophile wrong_regioselectivity->soft_nucleophile Yes condition_screen Screen Solvents and Counter-ions wrong_regioselectivity->condition_screen Yes desired_product Desired Product wrong_regioselectivity->desired_product No increase_temp->desired_product stronger_nucleophile->desired_product polar_solvent->desired_product lower_temp->desired_product soft_nucleophile->desired_product condition_screen->desired_product

Caption: Decision tree for troubleshooting SNAr reactions.

References

Technical Support Center: Overcoming Low Reactivity of 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the functionalization of 3,5-difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will dissect the underlying reasons for its often-sluggish reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure your success in the lab.

Understanding the Challenge: The Electronic Landscape of this compound

The unique substitution pattern of this compound presents a distinct set of electronic challenges that can impede common synthetic transformations. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the pyridine ring. This, combined with the inherent electron-deficient nature of the pyridine ring itself, significantly reduces the electron density of the aromatic system.

This electron deficiency has two primary consequences:

  • Deactivation in Palladium-Catalyzed Cross-Coupling: The electron-poor nature of the pyridine ring can make the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, kinetically unfavorable.[1] The palladium(0) catalyst is more likely to react with electron-rich aryl halides.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing fluorine atoms activate the ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[2][3] However, the steric hindrance from the adjacent iodine atom can influence the regioselectivity and rate of these reactions.

This duality in reactivity requires a nuanced approach to reaction design and optimization.

Troubleshooting Guides & FAQs

Here we address common issues encountered when working with this compound in a question-and-answer format, providing both the "what" and the "why" for each recommendation.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions
FAQ 1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. What are the likely causes and how can I fix it?

Answer: This is a frequent challenge stemming from the electron-deficient nature of the pyridine ring, which slows down the rate-determining oxidative addition step.[4] Here’s a systematic approach to troubleshooting:

A. Catalyst and Ligand Selection are Crucial:

  • Why it matters: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate. Electron-rich and sterically bulky phosphine ligands are often necessary to enhance the electron density on the palladium center, thereby promoting oxidative addition.[1]

  • What to try:

    • Switch to modern catalyst systems: Employ pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.[1] These ligands are known to facilitate the coupling of challenging aryl halides.

    • Consider N-heterocyclic carbene (NHC) ligands: NHC-palladium complexes can also be highly effective for cross-coupling reactions involving electron-deficient substrates.

B. The Right Base and Solvent System is Key:

  • Why it matters: The base not only activates the boronic acid but also influences the overall reaction kinetics.[5] The solvent choice impacts the solubility of reagents and the stability of catalytic intermediates.

  • What to try:

    • Bases: Stronger bases are often required. Instead of Na₂CO₃, try K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu) if your substrate is stable to it.

    • Solvents: Aprotic polar solvents are generally preferred. A mixture of dioxane and water is a good starting point. Toluene or DMF can also be effective.

C. Temperature and Reaction Time:

  • Why it matters: Due to the lower reactivity, higher temperatures are often needed to overcome the activation energy barrier.

  • What to try:

    • Increase the temperature: If you are running the reaction at 80 °C, try increasing it to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate these reactions.[6]

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Caption: A decision-making workflow for optimizing Suzuki-Miyaura coupling reactions.

FAQ 2: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.[7] This is often exacerbated by the presence of oxygen.

  • Why it matters: The copper co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes in the presence of air.

  • What to try:

    • Ensure rigorous inert atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Copper-free conditions: Modern protocols have been developed that proceed without a copper co-catalyst, thereby eliminating the possibility of Glaser coupling.[8][9] These often require specific ligand systems and may need higher temperatures.

    • Amine base selection: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). These can also act as reducing agents for any oxidized copper species, helping to maintain the active Cu(I) state.

FAQ 3: My Buchwald-Hartwig amination is not proceeding to completion. What should I consider?

Answer: Similar to other cross-coupling reactions, the success of the Buchwald-Hartwig amination is highly dependent on the catalyst-ligand system and the base employed.[10][11]

  • Why it matters: The coordination of the amine to the palladium center and the subsequent reductive elimination to form the C-N bond are critical steps that can be slow with this substrate.

  • What to try:

    • Ligand choice: Use ligands specifically designed for C-N bond formation, such as Josiphos or Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos).

    • Base selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

    • Solvent: Anhydrous toluene or dioxane are generally good choices for this reaction.

Reaction TypeRecommended Catalyst/Ligand SystemRecommended BaseTypical Solvents
Suzuki-Miyaura Pd₂(dba)₃ / XPhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O, Toluene
Sonogashira Pd(PPh₃)₂Cl₂ / CuITriethylamine, DIPEATHF, DMF
Buchwald-Hartwig Pd(OAc)₂ / RuPhos or JosiphosNaOtBu, LHMDSToluene, Dioxane

Table 1: Recommended starting conditions for cross-coupling reactions.

Section 2: Nucleophilic Aromatic Substitution (SNAr)
FAQ 4: I want to perform a nucleophilic aromatic substitution on this compound. Which position will be the most reactive?

Answer: The positions ortho and para to the ring nitrogen (C2, C4, and C6) are activated towards nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[3] In this specific molecule, the C4 position is blocked by the iodine. The fluorine atoms at C3 and C5 further activate the ring. Therefore, nucleophilic attack is most likely to occur at the C2 and C6 positions.

Factors Influencing SNAr Reactivity

SNAr_Factors Substrate This compound Ring_N Ring Nitrogen (Electron Withdrawing) Substrate->Ring_N Fluorines Fluorine Atoms (Inductive Withdrawal) Substrate->Fluorines Reactivity Increased Electrophilicity of Pyridine Ring Ring_N->Reactivity Fluorines->Reactivity SNAr Favors SNAr Reactivity->SNAr

Caption: Factors enhancing the susceptibility of the substrate to SNAr.

FAQ 5: My SNAr reaction with an amine nucleophile is slow. How can I accelerate it?

Answer: While the ring is activated, strong conditions may still be necessary to achieve a reasonable reaction rate.

  • Why it matters: The stability of the pyridine ring and the strength of the C-F bond require sufficient energy to overcome the activation barrier.

  • What to try:

    • Increase temperature: SNAr reactions often require elevated temperatures, sometimes in a sealed tube or under microwave irradiation.

    • Use a polar aprotic solvent: Solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they can solvate the cation of the nucleophile, making the anion more reactive.

    • Stronger nucleophile/base: If using a neutral amine, the addition of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can deprotonate the amine in situ, increasing its nucleophilicity.

Experimental Protocol: A Detailed Walkthrough
Optimized Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this challenging substrate.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ and XPhos.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Pre-stirring: Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality behind choices:

  • Pd₂(dba)₃ and XPhos: This combination forms a highly active, electron-rich, and sterically hindered catalytic species that is effective at promoting the oxidative addition of electron-poor aryl halides.[1]

  • K₃PO₄: A strong base is necessary to facilitate the transmetalation step with the boronic acid.[5]

  • Dioxane/Water: This solvent system provides good solubility for both the organic and inorganic reagents and is a common choice for Suzuki couplings.

References

Technical Support Center: Purification of 3,5-Difluoro-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-difluoro-4-iodopyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The unique electronic properties stemming from the difluoro and iodo substituents on the pyridine ring present specific purification hurdles that require careful consideration.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve high purity of your target compounds.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives, providing potential causes and actionable solutions.

Issue 1: Poor Separation During Column Chromatography

Question: I am running a silica gel column to purify my this compound derivative, but I'm getting poor separation between my product and impurities. What can I do?

Answer:

Poor separation on a silica gel column can be attributed to several factors, ranging from the choice of solvent system to the stability of the compound on the stationary phase. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving your compound from closely related impurities.

    • Solution: Conduct a thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems. A good starting point for many iodinated pyridines is a mixture of hexane and ethyl acetate.[1] Systematically vary the ratio to achieve a clear separation between your product spot and any impurity spots. The ideal retention factor (Rf) for your product on TLC should be around 0.3 for optimal column separation.

  • Compound Tailing: Your compound streaks on the TLC plate and elutes from the column over many fractions.

    • Solution: Tailing of pyridine derivatives on silica gel is often due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites and improve peak shape.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by normal-phase chromatography challenging.

    • Solution 1: Consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water may also provide a different selectivity and achieve the desired separation.

    • Solution 2: If the impurity is a constitutional isomer, it may be very difficult to separate by chromatography. In this case, recrystallization is often a more effective purification method.

  • On-Column Decomposition: Your compound may be degrading on the silica gel.

    • Solution: To test for on-column stability, spot your crude material on a TLC plate, and after eluting, let the plate sit for an hour and then elute it again in the same solvent system. If new spots appear, your compound is likely degrading. In this case, switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base is recommended.

Issue 2: Low Recovery After Recrystallization

Question: I've attempted to purify my this compound derivative by recrystallization, but my yield is very low. How can I improve my recovery?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and the cooling process.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Solution: Experiment with a variety of solvents and solvent mixtures. For halogenated pyridines, common and effective solvent systems for recrystallization include hexane/ethyl acetate, ethanol/water, and toluene.[1] To find the best solvent, test the solubility of a small amount of your crude product in different solvents at room temperature and upon heating.

  • Using Too Much Solvent: Dissolving your compound in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude material. Add the solvent in small portions to the heated mixture until all the solid has just dissolved.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.

    • Solution: Allow the hot solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can help to slow down the cooling process. Once the solution has reached room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Premature Crystallization: If the compound crystallizes too quickly, impurities can become trapped in the crystal lattice.

    • Solution: If you observe rapid crystallization upon slight cooling, you may have used too little solvent. Reheat the mixture and add a small amount of additional hot solvent to ensure the compound stays in solution longer during the cooling process.

Issue 3: Product Decomposition During Purification or Storage

Question: My purified this compound derivative appears to be degrading over time, as indicated by discoloration or the appearance of new spots on TLC. What is causing this, and how can I prevent it?

Answer:

Halogenated pyridines, particularly iodinated ones, can be susceptible to degradation under certain conditions.

Potential Causes & Solutions:

  • Deiodination: The carbon-iodine bond can be labile, especially in the presence of light, heat, or certain reagents.

    • Solution: Protect your compound from light by storing it in an amber vial or wrapping the container in aluminum foil. Store the compound at a low temperature, as recommended for many iodinated pyridines (2-8°C).[2] During purification, avoid prolonged heating and exposure to strong light.

  • Hydrolysis: The fluorine atoms on the pyridine ring can activate the ring towards nucleophilic attack, and under certain pH conditions, hydrolysis can occur.

    • Solution: Ensure that all solvents used for purification are dry and that the compound is stored in a desiccated environment.[3] Avoid strongly acidic or basic conditions during workup and purification if your derivative has substituents that are sensitive to these conditions.

  • Reaction with Strong Oxidizing or Reducing Agents: The iodopyridine moiety can be sensitive to strong oxidizing or reducing agents.

    • Solution: Be mindful of the reagents used in the workup and purification steps. For example, if residual iodine from the synthesis is present, a wash with a mild reducing agent like sodium thiosulfate is appropriate, but avoid harsh reducing conditions.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common method for introducing the iodo group at the 4-position of a pyridine ring is through a Sandmeyer-type reaction starting from the corresponding 4-aminopyridine.[1] In this case, potential impurities could include:

  • Unreacted 3,5-difluoro-4-aminopyridine: The starting material for the diazotization reaction.

  • 3,5-difluoropyridine: A deiodination byproduct.

  • Phenolic byproducts: Formed by the reaction of the diazonium salt with water.

  • Residual iodine: From the iodination step.

Q2: How does the presence of two fluorine atoms affect the purification strategy?

A2: The two electron-withdrawing fluorine atoms have a significant impact on the properties of the pyridine ring:

  • Reduced Basicity: The pKa of the pyridine nitrogen is lowered, which can reduce its interaction with acidic silica gel, potentially leading to less tailing during chromatography compared to non-fluorinated pyridines.

  • Altered Polarity and Solubility: The fluorine atoms increase the molecule's polarity and can influence its solubility in different solvents.[4] This needs to be taken into account when selecting solvents for chromatography and recrystallization.

  • Activation towards Nucleophilic Substitution: The pyridine ring is more electron-deficient, making it more susceptible to nucleophilic attack. This is an important consideration during workup and purification to avoid unwanted side reactions.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR is invaluable for confirming the structure of your compound and identifying impurities. ¹⁹F NMR is particularly useful for fluorinated compounds. The presence of unexpected signals in the NMR spectrum can indicate impurities.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound and detecting even minor impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound and can help in identifying unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.[1]

Q4: Can I use activated charcoal to decolorize my crude product?

A4: Yes, if your crude product is colored, you can use a small amount of activated charcoal during the recrystallization process.[1] Add the charcoal to the hot solution before filtration. However, be aware that activated charcoal can sometimes adsorb your product, leading to a decrease in yield. Use it sparingly.

III. Experimental Protocols & Data

Protocol 1: Purification of a this compound Derivative by Flash Column Chromatography

This protocol provides a general procedure for purifying a this compound derivative on a silica gel column.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf value of approximately 0.3.

    • If tailing is observed, add 0.5% triethylamine to the solvent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if running a gradient).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.

    • Collect fractions in separate tubes.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC TLC Solvent Screen Pack Pack Silica Column TLC->Pack Select Eluent Load Load Crude Product Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter & Dry Crystals->Filter Yes NoCrystals No/Few Crystals Crystals->NoCrystals No BoilOff Boil off some solvent NoCrystals->BoilOff Scratch Scratch flask/Add seed crystal NoCrystals->Scratch BoilOff->Cool Scratch->Cool

References

managing byproduct formation with 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for 3,5-Difluoro-4-iodopyridine. As a highly versatile and reactive building block, this reagent is instrumental in the synthesis of novel compounds for pharmaceutical and materials science applications.[1] Its unique electronic structure, with a reactive C-I bond at the 4-position and electron-withdrawing fluorine atoms, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[2]

However, this same reactivity can present challenges, leading to byproduct formation that can complicate synthesis and purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, the researcher, with not just solutions, but a deeper mechanistic understanding to proactively manage and mitigate these challenges.

General Troubleshooting & FAQs

This section addresses broad issues applicable to most reactions involving this compound.

Question 1: My reaction is sluggish, and I'm observing significant starting material decomposition. What are the primary factors to investigate?

Answer: This is a common issue that often points to foundational experimental setup rather than a specific mechanistic failure. Before altering core reaction parameters, meticulously verify the following:

  • Inert Atmosphere Integrity: The palladium catalysts used in cross-coupling reactions are sensitive to oxygen, especially in their Pd(0) active state. An incomplete inert atmosphere can lead to catalyst deactivation and promote undesirable side reactions, such as the oxidative homocoupling of alkynes in Sonogashira reactions (Glaser coupling).[3] Ensure your flask is properly evacuated and backfilled with a high-purity inert gas (Argon or Nitrogen) multiple times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Quality: The presence of moisture and other impurities can be highly detrimental. High humidity can cause hydrolysis of the starting material or reagents.[1] Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure all reagents, especially bases and coupling partners, are pure and dry.

  • Temperature Control: While heating is often necessary, excessive temperatures can cause thermal decomposition of the substrate, product, or catalyst. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, with an electron-deficient substrate like this compound, specific side reactions are common.

Question 2: My primary byproduct is 3,5-difluoro-4,4'-bipyridine, a result of homocoupling. How can I suppress this?

Answer: Homocoupling of the aryl iodide is a classic side reaction in Suzuki couplings. It arises from a competitive reaction pathway where the Pd(II)-aryl intermediate reacts with another molecule of the starting aryl iodide instead of the boronic acid.

Mechanistic Cause: This pathway becomes significant when the rate of transmetalation with the boronic acid is slow compared to the rate of this competing reaction.

Troubleshooting Strategies:

  • Optimize Catalyst Loading: While counterintuitive, reducing the palladium catalyst loading (e.g., from 5 mol% to 1-2 mol%) can sometimes decrease homocoupling. High local concentrations of the catalyst can favor the bimolecular side reaction.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can accelerate the rates of both oxidative addition and reductive elimination, often favoring the desired cross-coupling pathway over side reactions.[4]

  • Base and Stoichiometry: Ensure the boronic acid is not being degraded. A common side reaction is protodeboronation, which consumes the boronic acid and effectively increases the relative concentration of the aryl iodide, leading to more homocoupling.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid and a carefully chosen base (K₂CO₃ or K₃PO₄ are often effective) can mitigate this.

Question 3: I am observing significant formation of 3,5-difluoropyridine, indicating protodeiodination. What is the cause and how can it be prevented?

Answer: Protodeiodination (or hydrodehalogenation) is the replacement of the iodine atom with a hydrogen atom. This is a common byproduct pathway, especially with electron-deficient aryl halides.

Mechanistic Cause: This side reaction can occur through several mechanisms, including the reductive elimination of Ar-H from a palladium-hydride intermediate. The hydride source can be trace water, the solvent (e.g., alcohols), or the base itself.

Troubleshooting Strategies:

  • Solvent Choice: Avoid protic solvents if possible, or ensure they are rigorously dried. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[2][5]

  • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid bases like hydroxides or alkoxides if protodeiodination is a problem.

  • Temperature Control: Lowering the reaction temperature can disfavor the higher-activation energy pathway leading to protodeiodination.

Visualizing the Competing Pathways in Suzuki Coupling

Suzuki_Byproducts cluster_main Desired Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex Ar-I trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex Ar'-B(OR)₂ hydrodehalogenation Protodeiodination (Ar-H) oa_complex->hydrodehalogenation [H] source (Solvent, Base) homocoupling Homocoupling (Ar-Ar) oa_complex->homocoupling Ar-I product Product (Ar-Ar') trans_complex->product Reductive Elimination Sonogashira_Troubleshooting start Sonogashira Reaction Setup check_byproduct Isolating Glaser (Alkyne Homocoupling) Byproduct? start->check_byproduct check_o2 Action 1: Improve Inert Atmosphere (Degas Solvents, Purge N₂/Ar) check_byproduct->check_o2 Yes success Successful Coupling check_byproduct->success No check_o2->success fail Problem Persists check_o2->fail check_copper Action 2: Switch to Copper-Free Protocol check_copper->success fail->check_copper

References

troubleshooting failed reactions involving 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3,5-Difluoro-4-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. As a highly functionalized heterocyclic compound, this compound is a valuable substrate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.[1] However, its unique electronic properties can present challenges in common cross-coupling reactions.

The pyridine ring is electron-deficient, a characteristic further amplified by the two electron-withdrawing fluorine atoms. This electronic nature influences the reactivity of the C-I bond and the pyridine nitrogen's potential to interact with catalytic metal centers. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses specific problems you might encounter during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Issues & Initial Diagnostics

Question: My reaction shows zero conversion of starting materials. Where should I begin my investigation?

Answer: When a reaction fails completely, it's crucial to systematically verify the foundational parameters before exploring more complex variables. This failure often points to an issue with one of the core components of the catalytic cycle.

A Logical Troubleshooting Workflow:

G start No Conversion Observed reagents 1. Reagent & Solvent Quality Check start->reagents Is water present? Are reagents pure? atmosphere 2. Inert Atmosphere Integrity reagents->atmosphere Reagents OK end Problem Identified reagents->end Impure/Wet Reagents catalyst 3. Catalyst Activity Verification atmosphere->catalyst Atmosphere OK atmosphere->end Oxygen Leak Detected conditions 4. Reaction Conditions Review catalyst->conditions Catalyst OK catalyst->end Catalyst Decomposed conditions->end Conditions Adjusted

Caption: A workflow for diagnosing zero-conversion reactions.

  • Reagent and Solvent Quality:

    • Water Contamination: The presence of water is detrimental to many cross-coupling reactions. For Suzuki couplings, it can lead to protodeboronation of the boronic acid.[2] For all palladium-catalyzed reactions, water can affect the solubility and activity of the base and other reagents.

      • Action: Use anhydrous solvents. If you suspect your solvent is wet, use a fresh bottle or dry it over molecular sieves. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely ground and dried in an oven before use.[2]

    • Reagent Purity: Ensure the this compound and the coupling partner (boronic acid, alkyne, amine) are of high purity. Impurities can sometimes poison the catalyst.

  • Inert Atmosphere:

    • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state, which appears as a black precipitate (palladium black).[2][3]

      • Action: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[2] Assemble your reaction under a positive pressure of an inert gas and use glassware that has been flame- or oven-dried to remove adsorbed moisture and air.

  • Catalyst Activity:

    • Pre-catalyst vs. Active Catalyst: Many common palladium sources, like Pd(OAc)₂, are pre-catalysts that must be reduced in situ to the active Pd(0) species.[4] If this reduction fails, the catalytic cycle will not initiate.

      • Action: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, well-defined pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) that reliably forms the active species.[5][6]

    • Catalyst Decomposition: If your catalyst is old or has been improperly stored, it may be inactive. Pd(PPh₃)₄, for example, is sensitive to air and light.

      • Action: Use a fresh bottle of catalyst or one that has been stored correctly in a desiccator or glovebox.

Suzuki-Miyaura Coupling

Question: I'm getting low yields in my Suzuki coupling with this compound. How can I optimize it?

Answer: Low yields in Suzuki couplings with electron-deficient substrates like this often stem from inefficient oxidative addition or catalyst inhibition. The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[2]

Key Optimization Parameters for Suzuki Coupling

ParameterRecommendationRationale
Catalyst/Ligand Use a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.Standard ligands like PPh₃ can be ineffective.[2] Buchwald ligands (SPhos, XPhos, RuPhos) or other trialkylphosphines accelerate the oxidative addition and reductive elimination steps, which can be sluggish for electron-deficient pyridines.[7]
Base Screen different bases. Start with K₃PO₄ or Cs₂CO₃.The base is critical for activating the boronic acid for transmetalation.[8] Stronger, non-nucleophilic bases are often required. Ensure the base is anhydrous and finely powdered for maximum surface area and reactivity.[2]
Solvent Aprotic polar solvents like 1,4-Dioxane, Toluene, or DME are common.Solvent choice affects the solubility of reagents and the stability of catalytic intermediates. Sometimes a mixture with water is needed, but be mindful of protodeboronation.[9]
Temperature Increase the temperature, typically between 80-110 °C.Higher temperatures can overcome the activation energy barrier for difficult couplings. Monitor for decomposition.

Question: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?

Answer: The homocoupling of boronic acids (e.g., forming a biaryl from Ar-B(OH)₂) is a well-known side reaction, often called the Glaser-type coupling. It is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation events with the boronic acid, leading to the undesired homocoupled product.[2]

  • Primary Solution: The most critical action is the rigorous exclusion of oxygen. Improve your degassing procedure (use at least three freeze-pump-thaw cycles) and ensure a tight seal on your reaction vessel to maintain a positive inert gas pressure throughout the reaction.[2]

Question: I'm observing dehalogenation (the iodine is replaced by hydrogen) of my this compound. Why is this happening?

Answer: Dehalogenation is a common side reaction where the C-I bond is cleaved and replaced by a C-H bond. This can occur through several pathways, often involving trace water or other proton sources in the reaction mixture.

  • Mitigation Strategies:

    • Use Strictly Anhydrous Conditions: As with other side reactions, minimizing water is key.

    • Choice of Base: Some bases or solvent systems can promote this pathway. If dehalogenation is severe, consider screening alternative bases.

    • Reaction Time: Minimize reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly to prevent prolonged exposure to conditions that favor dehalogenation.[3]

Suzuki_Cycle cluster_main Productive Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Boronate Aryl-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Boronate Transmetalation (Ar'-B(OR)₂) + Base Dehalogenation Ar-H PdII_Aryl->Dehalogenation Proton Source PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' BoronicAcid Ar'-B(OH)₂ Homocoupling Ar'-Ar' BoronicAcid->Homocoupling O₂/Pd(II) Protocol_Suzuki cluster_prep Reaction Setup cluster_run Execution cluster_workup Workup & Purification A 1. Add solids: This compound (1 eq), Boronic Acid (1.2 eq), Base (e.g., K₃PO₄, 3 eq), Pd Catalyst & Ligand B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvent (e.g., Dioxane) via syringe B->C D 4. Heat reaction (e.g., 90 °C) with stirring C->D E 5. Monitor by TLC/LC-MS until SM is consumed D->E F 6. Cool to RT, quench (e.g., with water or NH₄Cl(aq)) E->F G 7. Extract with organic solvent (e.g., EtOAc) F->G H 8. Dry, concentrate, and purify (e.g., column chromatography) G->H

References

stability issues of 3,5-Difluoro-4-iodopyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Difluoro-4-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but sensitive building block. Here, we address common stability issues, provide troubleshooting advice for key reactions, and offer validated protocols to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs) on Handling and Stability

This section covers the most common initial questions regarding the stability and proper handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to prevent degradation before use. The compound should be stored under the following conditions:

  • Temperature: Cool conditions are recommended, typically between 3-5 °C.[1] Some suppliers suggest a range of 5-25 °C, but refrigeration is best practice to minimize potential decomposition over time.[2]

  • Atmosphere: This reagent can be air and moisture-sensitive.[1][3] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis and oxidation.[1]

  • Light: While not explicitly classified as highly light-sensitive, it is good practice to store it in an amber vial or in a dark location to prevent potential photodecomposition, a common issue with iodo-aromatic compounds.

  • Moisture: Keep in a tightly sealed container in a dry, well-ventilated place.[2][4] High humidity can lead to moisture absorption and side reactions.[2]

Q2: My this compound has developed a brownish tint. Is it still usable?

A2: A color change often indicates the formation of impurities, potentially through the release of trace amounts of iodine (I₂) due to decomposition. While a slight discoloration may not render the material unusable for all applications, it is a sign of degradation. For sensitive reactions, such as palladium-catalyzed cross-couplings, using discolored material can lead to lower yields and the formation of difficult-to-remove byproducts. It is highly recommended to use fresh, off-white to pale-colored solid for best results.[1] If you must use discolored material, consider purification by recrystallization or column chromatography before use.

Q3: What common reagents are incompatible with this compound?

A3: Due to its chemical structure, this compound is reactive towards several classes of reagents:

  • Strong Oxidizing Agents: These can oxidize the pyridine ring or the iodide, leading to decomposition.[2][4]

  • Strong Reducing Agents: These can cause deiodination or reduction of the pyridine ring.[2]

  • Strong Bases and Nucleophiles: The electron-deficient nature of the difluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a fluoride or even the iodide could potentially be displaced. Hydroxide, for instance, can attack the ring.[5]

  • Acids: Strong acids can protonate the pyridine nitrogen, altering its reactivity and potentially catalyzing decomposition pathways.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Failures in these reactions are common if the substrate's stability is not considered.

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Below is a logical workflow to diagnose and solve common issues encountered during cross-coupling reactions involving this compound.

G Troubleshooting Workflow: Cross-Coupling Reactions start Problem: Low Yield or No Product check_sm Analysis by TLC/LC-MS: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes catalyst_issue Potential Cause: Catalyst Inactivity sm_present->catalyst_issue Likely temp_issue Potential Cause: Insufficient Temperature sm_present->temp_issue Possible deiodination Potential Cause: Proto-deiodination sm_gone->deiodination Likely decomposition Potential Cause: Substrate Decomposition sm_gone->decomposition Possible catalyst_solution Solution: - Use fresh, active Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). - Ensure ligands are not oxidized. - Degas solvents thoroughly. catalyst_issue->catalyst_solution temp_solution Solution: - Increase temperature incrementally (e.g., 80°C -> 100°C). - Monitor for decomposition. temp_issue->temp_solution deiodination_check Check for 3,5-difluoropyridine byproduct in mass spec. deiodination->deiodination_check deiodination_solution Solution: - Use anhydrous, rigorously degassed solvents. - Employ a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). - Ensure inert atmosphere is maintained. deiodination_check->deiodination_solution decomposition_check Observe charring or multiple unidentifiable spots/peaks. decomposition->decomposition_check decomposition_solution Solution: - Lower reaction temperature. - Reduce reaction time. - Check compatibility of base and solvent. decomposition_check->decomposition_solution

Caption: A flowchart for diagnosing failed cross-coupling reactions.

Common Problems & Solutions in Q&A Format

Q4: My Suzuki-Miyaura reaction is not working. I see my starting material, but no product. What's wrong?

A4: This is a classic sign of catalyst inactivity or insufficient reaction conditions. The C-I bond in this compound is highly reactive towards oxidative addition to Pd(0), so a failure to react often points elsewhere.[6]

  • Catalyst & Ligand Quality: Palladium catalysts, especially those with phosphine ligands like Pd(PPh₃)₄, can degrade upon storage. Use a fresh batch of catalyst or one stored properly under inert gas. Phosphine ligands can be oxidized by trace air, inhibiting their ability to stabilize the Pd(0) center.

  • Solvent & Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) and that the reaction is maintained under a strict inert atmosphere.

  • Base: The choice of base is critical. While stronger bases can accelerate the reaction, they may also promote decomposition. For this substrate, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective and less likely to cause degradation than stronger organic bases.[7][8]

Q5: My starting material is consumed, but instead of my desired product, I've isolated 3,5-difluoropyridine. What happened?

A5: You are observing proto-deiodination , a common side reaction where the iodine atom is replaced by a hydrogen atom. This occurs when the organopalladium intermediate reacts with a proton source before it can undergo transmetalation with the coupling partner.

  • Cause: The most common proton source is water. While many Suzuki reactions use aqueous bases, the solvent must be rigorously degassed to remove oxygen. Using strictly anhydrous solvents and bases can mitigate this.

  • Solution:

    • Switch to anhydrous conditions (e.g., dry dioxane, dry K₃PO₄).

    • Ensure your boronic acid partner is of high quality and does not contain excess boric acid (which can be a proton source).

    • Sometimes, a more reactive boronic acid derivative (e.g., a boronate ester) can accelerate transmetalation, outcompeting the deiodination pathway.

Q6: My reaction turns black and I get a complex mixture of products. Why?

A6: Reaction blackening often indicates the formation of palladium black (Pd(0) precipitate), a sign of catalyst decomposition. This, along with a complex product mixture, suggests substrate or product instability under the reaction conditions.

  • Cause: High temperatures are a primary cause. While heat is often required, excessive temperatures (>100-110 °C) can degrade the sensitive difluoropyridine ring. The combination of a strong base and high temperature is particularly detrimental.

  • Solution:

    • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

    • Choose a Milder Base: If using a strong base like Cs₂CO₃ or an alkoxide, switch to a milder one like K₂CO₃ or K₃PO₄.

    • Use a More Active Catalyst System: Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often facilitate coupling at lower temperatures, preserving the integrity of the substrate.[6]

Part 3: Understanding Degradation Pathways

The instability of this compound stems from the combined electronic effects of the pyridine nitrogen and the two fluorine atoms, which make the ring highly electron-deficient.

G Potential Degradation Pathways cluster_0 Proto-deiodination cluster_1 Nucleophilic Aromatic Substitution (SNAr) start_mol This compound pd_intermediate [Ar-Pd(II)-I] start_mol->pd_intermediate Pd(0) deiodinated_product 3,5-Difluoropyridine pd_intermediate->deiodinated_product proton_source Proton Source (H₂O, ROH) proton_source->pd_intermediate start_mol2 This compound snar_product 4-substituted-3,5-difluoropyridine OR Ring-substituted byproduct start_mol2->snar_product nucleophile Nucleophile (e.g., OH⁻, RO⁻) nucleophile->start_mol2

Caption: Key degradation pathways for this compound.

  • Proto-deiodination: As discussed in the troubleshooting section, this is a catalytically mediated process where the C-I bond is cleaved and replaced with a C-H bond. It is a major source of yield loss in cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrogen and fluorine atoms. Strong nucleophiles, especially when heated, can displace the iodide or, in some cases, one of the fluoride atoms. This is why careful selection of the base and reaction temperature is paramount.

Part 4: Validated Experimental Protocol

This section provides a reliable starting point for a Suzuki-Miyaura coupling reaction, designed to minimize degradation and maximize yield.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reagent/ParameterRecommendationRationale
Atmosphere Inert (Argon or N₂)Prevents oxidation of phosphine ligands and deactivation of the Pd(0) catalyst.
Solvent Degassed 1,4-Dioxane/H₂O (4:1)A common solvent system that provides good solubility for both organic and inorganic reagents.[7] Degassing is critical.
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)Pd(PPh₃)₄ is a reliable choice for reactive aryl iodides.[6] PdCl₂(dppf) offers greater stability and is also highly effective.
Base K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)Effective bases that are generally not strong enough to promote significant SNAr or other decomposition pathways at moderate temperatures.[7][8]
Temperature 80-90 °CProvides sufficient thermal energy for the catalytic cycle without causing rapid decomposition of the substrate.[7]
Reaction Time 4-12 hoursMonitor by TLC or LC-MS to avoid prolonged heating after completion, which can lead to byproduct formation.
Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[7]

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting iodide.

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the starting iodide is no longer observed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

By following these guidelines and understanding the inherent reactivity of this compound, researchers can successfully employ this valuable building block in their synthetic campaigns.

References

Technical Support Center: Solvent Effects on 3,5-Difluoro-4-iodopyridine Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 3,5-difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. The unique electronic properties of this highly functionalized pyridine core—specifically the electron-withdrawing fluorine atoms and the reactive C-I bond—make it a valuable building block, but also one whose reactivity is exquisitely sensitive to the reaction environment. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab.

I. General Considerations for Solvent Selection

Before delving into specific reaction types, it's crucial to understand the fundamental principles governing solvent choice for reactions involving this compound. The solvent can influence reaction rates, selectivity, and even the mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2]

Q1: I'm seeing poor solubility of my this compound starting material. Which solvents are recommended?

A1: this compound is generally soluble in common organic solvents like dichloromethane and chloroform.[3] For cross-coupling reactions, dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF), and 1,4-dioxane are frequently used due to their ability to dissolve a wide range of organic and inorganic reagents.[1] However, always ensure your chosen solvent is anhydrous and degassed, especially for palladium-catalyzed reactions, to prevent side reactions and catalyst deactivation.[3][4]

Q2: My reaction is sluggish or not proceeding to completion. Could the solvent be the issue?

A2: Absolutely. The solvent's polarity and coordinating ability can dramatically affect reaction kinetics.[1] For instance, in palladium-catalyzed cross-coupling reactions, the solvent can play a role in activating precatalysts and stabilizing the active catalytic species.[5] If your reaction is slow, consider switching to a more polar solvent that can better stabilize charged intermediates or transition states, which are common in many of the reactions involving this substrate. However, be aware that a change in solvent can also alter the reaction's selectivity (see below).

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Solvent choice in these systems is not merely about solubility; it can be a powerful tool to control selectivity and efficiency.[2]

Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm getting low yields. What solvent systems should I explore?

A3: Low yields in Suzuki-Miyaura couplings can often be traced back to the solvent and base system. A mixture of an organic solvent and water is often beneficial. For example, a mixture of methanol and water (e.g., 3:2 ratio) has been shown to be effective, as it can dissolve both the organic substrate and the inorganic base.[6] Anhydrous methanol or ethanol can also be good choices.[6]

It's important to note that the role of the solvent in Suzuki reactions can be more complex than simple polarity trends suggest.[5][7] While some polar aprotic solvents like MeCN and DMF can favor coupling at other reactive sites if present (like a triflate group), other polar solvents like acetone and even water can provide the same selectivity as nonpolar solvents like THF or toluene.[5][8] Therefore, a solvent screen is highly recommended for optimization.

Solvent System Typical Observation Reference
Toluene, THFStandard nonpolar choices, often provide good selectivity for the C-I bond.[5]
DMF, MeCNHighly polar, can increase reaction rates but may alter selectivity if other leaving groups are present.[5]
Alcohols (e.g., MeOH, EtOH)Can be effective, especially in combination with water.[6]
Dioxane/WaterA common and often effective mixture for Suzuki couplings.[6]
Sonogashira Coupling
Q4: My Sonogashira reaction with this compound is plagued by the formation of the Glaser-Hay homocoupling byproduct. How can I mitigate this with solvent choice?

A4: The formation of homocoupled alkynes is a common side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen.[4] While rigorous degassing and maintaining an inert atmosphere are paramount, solvent choice can also play a role.

For less reactive substrates, a polar aprotic solvent like DMF can be beneficial.[4] Its high electron-donating capacity is thought to facilitate the deprotonation of the alkyne and promote product dissociation from the catalyst.[9] However, in some cases, nonpolar solvents like toluene have been found to provide higher yields compared to polar alternatives like THF or MeCN.[9] This highlights the importance of empirical optimization for your specific substrate combination.

Sonogashira_Troubleshooting

Buchwald-Hartwig Amination
Q5: I'm struggling to achieve high yields in a Buchwald-Hartwig amination using this compound. Are there specific solvent recommendations?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] However, the reaction is sensitive to conditions. While solvents like toluene, xylene, and 1,4-dioxane have been historically used, there is a push towards more environmentally friendly options.[11]

For this specific substrate, starting with a nonpolar, aprotic solvent like toluene or THF is a good approach. The choice of base is also critically linked to the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but require a compatible aprotic solvent. If using a weaker base like potassium carbonate, a more polar solvent might be necessary to achieve a reasonable reaction rate.

III. Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms in this compound activate the pyridine ring towards nucleophilic aromatic substitution (SNAr).[12][13] This provides a pathway for introducing nucleophiles at the 2- and 6-positions.

Q6: My SNAr reaction to displace one of the fluorine atoms is not working. I'm using a common nucleophile like an amine or alcohol. What is the most likely issue related to the solvent?

A6: The success of an SNAr reaction is highly dependent on the solvent's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[13][14] If you are experiencing low yields or no reaction, the primary suspect is an insufficiently polar solvent.

  • Protic Solvents (e.g., water, methanol): These should generally be avoided if your nucleophile is sensitive to protonation. For example, an amine's nucleophilicity will be significantly reduced in a protic solvent due to hydrogen bonding and potential protonation.[14]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These are the solvents of choice for SNAr reactions.[14] They do not form strong hydrogen bonds with the nucleophile and are excellent at stabilizing the charged Meisenheimer complex, thereby accelerating the reaction.[14]

  • Nonpolar Aprotic Solvents (e.g., toluene, hexane): These are generally poor choices for SNAr reactions due to their inability to stabilize the charged intermediate.[14]

SNAr_Solvent_Effect

Q7: I am observing the displacement of the iodine atom instead of the fluorine atom in my SNAr reaction. How can I control the regioselectivity?

A7: While the fluorine atoms activate the ring to SNAr at the ortho and para positions (2- and 6-positions), the iodine at the 4-position can also be displaced under certain conditions, particularly with soft nucleophiles or under conditions that favor a different mechanism. To favor the displacement of fluorine:

  • Use hard nucleophiles: Amines, alkoxides, and hydroxide are more likely to attack the more electron-deficient positions activated by the fluorine atoms.

  • Ensure classic SNAr conditions: Employ a highly polar aprotic solvent like DMSO or DMF to strongly favor the addition-elimination pathway.

If you are observing displacement of iodine, it may indicate that a transition-metal-catalyzed process is inadvertently occurring, or that the nucleophile has a high affinity for iodine. In such cases, a thorough cleaning of glassware to remove trace metals and screening of different nucleophile/solvent combinations is warranted.

IV. Experimental Protocols

Protocol 1: General Solvent Screening for a Palladium-Catalyzed Cross-Coupling Reaction
  • Preparation: In a glovebox, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands to a series of identical reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add this compound (1.0 eq), the coupling partner (e.g., boronic acid for Suzuki, terminal alkyne for Sonogashira, 1.1-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, 2.0-3.0 eq).

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane, DMF, MeCN) to achieve a consistent concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vials and remove them from the glovebox. Place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield of the desired product. This will allow for a direct comparison of solvent performance.

References

Validation & Comparative

A Comparative Reactivity Guide: 3,5-Difluoro-4-iodopyridine in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines are indispensable scaffolds in pharmaceuticals, but not all are created equal. This guide provides an in-depth technical comparison of 3,5-difluoro-4-iodopyridine with other halopyridines, offering field-proven insights and experimental data to inform your synthetic strategy.

The strategic placement of two fluorine atoms flanking an iodine atom on a pyridine ring creates a molecule with uniquely tuned reactivity. The powerful electron-withdrawing nature of the fluorine substituents significantly influences the C-I bond, making this compound a superior substrate for a variety of palladium-catalyzed cross-coupling reactions.[1][2]

The Molecular Profile: Understanding Enhanced Reactivity

The exceptional performance of this compound stems from a combination of potent electronic and steric effects.

Electronic Activation: The two fluorine atoms at the C3 and C5 positions exert a strong inductive electron-withdrawing effect (-I) on the pyridine ring.[1][2] This polarization drastically lowers the electron density at the C4 position, making the C-I bond weaker and more susceptible to oxidative addition by a palladium(0) catalyst. This crucial first step of most cross-coupling catalytic cycles is often rate-limiting, and its acceleration is a key advantage.[3] In contrast, pyridines lacking these activating groups, or those substituted with electron-donating groups, exhibit slower reaction kinetics.

Regioselectivity: The C-I bond is inherently weaker and more reactive in oxidative addition than C-Br or C-Cl bonds.[4] This intrinsic reactivity difference, amplified by the electronic effects of the fluorine atoms, ensures that cross-coupling occurs predictably and exclusively at the C4 position, even under mild conditions.

Caption: Inductive effect of fluorine atoms on this compound.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of halopyridine dramatically impacts reaction efficiency.[5][6] Aryl iodides are generally more reactive than bromides and chlorides due to the lower C-I bond dissociation energy.[3] The addition of fluorine atoms further accelerates this process.

Comparative Data:

EntryHalopyridineCoupling PartnerCatalyst (mol%)ConditionsYield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃, Dioxane/H₂O, 80 °C, 2h>95Analogous
24-IodopyridinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃, Toluene/H₂O, 80 °C, 1h97[7]
33,5-Dibromo-pyridinePhenylboronic acidPd(PPh₃)₄ (2)CsCO₃, EtOH, 80 °C, 120h56[8]
42,4-Dichloropyridine4-Methoxyphenylboronic acidPd/IPr (3)K₃PO₄, Toluene, 100 °C, 18h85 (C4)[9]

Analysis: As the data suggests, iodopyridines (Entries 1 & 2) offer significantly higher reactivity, often requiring shorter reaction times and milder conditions compared to their bromo- and chloro-analogs (Entries 3 & 4). The electron-withdrawing fluorines in this compound provide an additional kinetic advantage, enabling near-quantitative yields under standard conditions. This enhanced reactivity is particularly valuable for couplings with sterically hindered or electronically deactivated boronic acids.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask with magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Superiority in Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, creating arylalkynes.[10][11] The reaction is highly sensitive to the electronics of the aryl halide. The electron-deficient nature of the this compound ring makes it an exceptionally competent substrate for this transformation.

Comparative Data:

EntryHalopyridineAlkyne PartnerCatalyst System (mol%)ConditionsYield (%)Reference
1This compoundPhenylacetylenePd(PPh₃)₄ (5), CuI (3)Et₃N/THF, RT, 16hHighAnalogous to[12]
25-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15), CuI (30)Et₃N/THF, RT, 16h92[12]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂(2.5), PPh₃(5), CuI(5)Et₃N/DMF, 100 °C, 3h72-96[10][13]

Analysis: The data highlights that Sonogashira couplings can be performed under remarkably mild conditions (room temperature) when using activated substrates like fluorinated bromopyridines (Entry 2) or the highly activated this compound. Less activated substrates, such as 2-amino-3-bromopyridine (Entry 3), often require elevated temperatures to achieve high yields. The C-I bond's superior reactivity ensures that this compound will outperform its bromo- and chloro-counterparts, allowing for lower catalyst loadings and faster conversions.

Workflow_Optimization cluster_start cluster_screening Initial Screening cluster_optimization Parameter Optimization cluster_end start Define Goal: Maximize Yield for New Substrate s1 Screen Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) start->s1 Standard Conditions s2 Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) s1->s2 Best Catalyst s3 Screen Solvents (e.g., Dioxane, Toluene, DMF) s2->s3 Best Base o1 Vary Temperature (e.g., RT, 60°C, 80°C) s3->o1 Best System o2 Adjust Concentration o1->o2 Optimal Temp. o3 Optimize Catalyst Loading (1-5 mol%) o2->o3 end_node Final Validated Protocol o3->end_node Optimized Conditions

Caption: General workflow for cross-coupling reaction optimization.

Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital reaction for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[14][15] The reaction's success is highly dependent on the catalyst system and the reactivity of the aryl halide.

Analysis: The C-N coupling reaction benefits immensely from an activated C-X bond. The electron-deficient nature of the this compound ring facilitates both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. Compared to less reactive aryl chlorides or bromides, which may require more specialized, bulky phosphine ligands and stronger bases, this compound can often be coupled effectively using more traditional catalyst systems like Pd(OAc)₂/BINAP or Pd₂(dba)₃ with ligands such as XPhos.[16][17] This broader compatibility simplifies reaction setup and can reduce costs.

Field-Proven Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd₂(dba)₃ and XPhos in toluene for 10 minutes.

  • Reaction Setup: To a Schlenk flask, add NaOtBu, this compound, and the amine.

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Addition: Add the catalyst solution (or the solids directly if not pre-forming) followed by the remaining toluene.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify via column chromatography.

A Note on Nucleophilic Aromatic Substitution (SNAr)

While the C-I bond is the primary site of reactivity for cross-coupling, the presence of fluorine atoms activates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr).[18][19] Under forcing conditions (strong nucleophiles, high temperatures), displacement of a fluoride ion can occur. This is because electron-withdrawing groups ortho and para to a leaving group stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[18][19][20] However, for palladium-catalyzed reactions, the kinetic preference for oxidative addition at the much weaker C-I bond is overwhelmingly dominant, ensuring that cross-coupling remains the principal reaction pathway under typical conditions.

Conclusion

This compound is a high-performance building block that offers significant advantages over other halopyridines in palladium-catalyzed cross-coupling reactions. Its unique electronic profile, resulting from the synergistic effects of the iodine and fluorine substituents, leads to:

  • Enhanced Reaction Rates: Allowing for milder conditions and shorter reaction times.

  • High Yields: Consistently delivering superior results across Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

  • Predictable Regioselectivity: Ensuring exclusive functionalization at the C4 position.

For scientists and developers aiming to streamline synthetic routes and improve overall efficiency, this compound represents a strategic choice that can accelerate the discovery and production of complex molecular targets.

References

A Comparative Guide to Cross-Coupling Reactions: 3,5-Difluoro-4-iodopyridine vs. 3,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. They are a cornerstone motif in numerous active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1][2][3] The ability to selectively and efficiently introduce molecular complexity onto the pyridine core is a critical challenge for synthetic chemists. Tri-substituted pyridines, particularly those bearing halogens at strategic positions, serve as exceptionally versatile building blocks for creating diverse molecular libraries via transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of two key intermediates: 3,5-difluoro-4-iodopyridine and 3,5-dichloro-4-iodopyridine . We will dissect their reactivity in palladium-catalyzed cross-coupling reactions, with a focus on the widely-used Suzuki-Miyaura coupling. By examining the fundamental electronic properties of these substrates and providing practical, data-supported protocols, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.

Reactivity Principles: An Analysis of Electronic and Steric Effects

The synthetic utility of both this compound and 3,5-dichloro-4-iodopyridine hinges on the predictable, regioselective functionalization of the C4-position. This selectivity is governed by the significant difference in bond dissociation energies between the carbon-iodine (C-I), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds. The C-I bond is substantially weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[4][5][6]

While both molecules will selectively react at the C-I bond under standard conditions, the crucial difference lies in the electronic influence of the halogens at the 3 and 5 positions.

  • Electronic Effects : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Chlorine is also strongly electronegative, but less so than fluorine. Consequently, the pyridine ring of this compound is significantly more electron-deficient than that of its dichloro counterpart.[7] This electron deficiency enhances the electrophilicity of the C-I bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Therefore, one can anticipate faster reaction kinetics for the difluoro substrate.

  • Bond Strength & Potential Side Reactions : The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~120 kcal/mol), making its activation very challenging.[8] The C-Cl bond is weaker than C-F but still significantly stronger than C-I. While selective C-I coupling is the norm, under forcing conditions (high temperatures, highly active catalysts), undesired activation of the C-Cl bond in the dichloro-substrate could occur, a scenario far less likely for the C-F bond in the difluoro-substrate.[9][10][11]

Structural and Mechanistic Diagrams

To visualize these concepts, the following diagrams illustrate the structures of the two reagents and the fundamental catalytic cycle they undergo.

Caption: Molecular structures of the two pyridine building blocks.

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B  Ar-I (Selective C-I Activation) C Ar-Pd(II)-I(L ) Oxidative Addition Complex B->C D Transmetalation C->D  [R-B(OR)₂(Base)]⁻ E Ar-Pd(II)-R(L ) Transmetalation Complex D->E F Reductive Elimination E->F F->A  Ar-R J Ar-R Product F->J G Ar-I G->B H R-B(OR)₂ H->D I Base I->D

Caption: The key steps of the Suzuki-Miyaura reaction.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and serves as an excellent benchmark for comparing the reactivity of these two substrates.[12][13] The primary advantage of the difluoro-substituted pyridine is its enhanced reactivity, which can lead to shorter reaction times or allow for coupling under milder conditions. The dichloro-substituted pyridine, while potentially less reactive, is a highly effective and often more economical building block.

The table below summarizes representative conditions and outcomes for the Suzuki coupling of an arylboronic acid to the C4 position. These data are synthesized from protocols for analogous dihalogenated pyridine systems.[5][14][15][16]

ParameterThis compound3,5-Dichloro-4-iodopyridineSenior Scientist's Notes
Substrate This compound3,5-Dichloro-4-iodopyridineThe difluoro- derivative is more electron-deficient, priming it for faster oxidative addition.
Typical Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or Pd(OAc)₂/SPhosStandard palladium catalysts are effective for both. More active Buchwald-type ligands (e.g., SPhos) can be used for challenging couplings or with the less reactive dichloro-substrate.
Catalyst Loading 2-5 mol%3-5 mol%Lower catalyst loadings may be feasible with the more reactive difluoro-substrate.
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄A standard inorganic base is sufficient. Cesium carbonate can accelerate transmetalation, particularly for less reactive boronic acids.[17]
Solvent System 1,4-Dioxane/H₂O (4:1) or DME/H₂OToluene/EtOH/H₂O or 1,4-Dioxane/H₂OA mixture of an organic solvent and water is standard to dissolve both the organic substrate and inorganic base.
Temperature 80-100 °C90-110 °CThe higher reactivity of the difluoro-substrate may allow for lower reaction temperatures, potentially improving functional group tolerance.
Typical Time 2-8 hours4-16 hoursThe difluoro-substrate generally reaches completion faster due to accelerated kinetics.
Expected Yield Good to Excellent (80-95%)Good to Excellent (80-95%)While kinetics differ, both substrates are capable of providing high yields upon reaction completion.

Detailed Experimental Protocols

The following protocols provide a reliable starting point for performing a selective Suzuki-Miyaura coupling at the C4 position.

Workflow Figure 3: General Experimental Workflow Setup 1. Reaction Setup - Add solids (halopyridine, boronic acid, base, catalyst) to a dry flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent via syringe. Inert->Solvent React 4. Reaction - Heat mixture to the target temperature with vigorous stirring. Solvent->React Monitor 5. Monitoring - Track progress by TLC or LC-MS until starting material is consumed. React->Monitor Workup 6. Work-up & Extraction - Cool, dilute with organic solvent and water. Separate layers. Monitor->Workup Purify 7. Purification - Dry organic layer, concentrate, and purify by flash column chromatography. Workup->Purify

Caption: A standard workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki Coupling of this compound

This protocol is designed to leverage the higher reactivity of the difluoro substrate.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

    • Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

    • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3,5-Dichloro-4-iodopyridine

This protocol uses slightly more forcing conditions to ensure efficient coupling of the less reactive dichloro substrate.[14]

  • Materials:

    • 3,5-Dichloro-4-iodopyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,5-dichloro-4-iodopyridine, the arylboronic acid, and potassium carbonate.[14]

    • Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.

    • Catalyst Addition: Add Pd(PPh₃)₄ to the flask under a positive argon flow.

    • Solvent Addition: Add the degassed 4:1 1,4-dioxane/water mixture via syringe.

    • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed, typically within 4-12 hours.[14]

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Senior Application Scientist's Insights & Recommendations

Choosing between this compound and 3,5-dichloro-4-iodopyridine is a strategic decision that depends on the specific goals of a research program.

  • Choose this compound when:

    • Speed is critical: The enhanced reactivity can significantly shorten reaction times, increasing throughput in a discovery setting.

    • Mild conditions are required: Its higher reactivity may allow for lower temperatures, which is beneficial when working with thermally sensitive functional groups on the coupling partner.

    • The final product requires fluorine: Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability and pKa.[18] Using the difluoro-substrate incorporates these atoms from the start.

  • Choose 3,5-Dichloro-4-iodopyridine when:

    • Cost is a primary driver: Dichloro-derivatives are often more economical, making them suitable for large-scale synthesis.

    • Subsequent functionalization is planned: The C-Cl bonds, while less reactive than C-I, can be functionalized in a subsequent step using more forcing cross-coupling conditions, allowing for the sequential, regioselective synthesis of tetra-substituted pyridines.

    • A slower, more controlled reaction is acceptable or desired.

Troubleshooting: In both cases, poor yields can often be attributed to catalyst deactivation (ensure thorough degassing), insufficiently active boronic acid (consider using the corresponding boronate ester), or a suboptimal base/solvent combination. For particularly challenging couplings with the dichloro-substrate, switching to a more active catalyst system, such as one employing a Buchwald-type biarylphosphine ligand, can often prove effective.[19]

References

The Strategic Advantage of 3,5-Difluoro-4-iodopyridine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the choice of molecular building blocks is paramount. Each fragment, each substituent, can dramatically alter the trajectory of a lead compound, influencing everything from target affinity to metabolic fate. Among the vast arsenal available to medicinal chemists, halogenated heterocycles have emerged as particularly powerful tools. This guide provides an in-depth technical comparison of 3,5-Difluoro-4-iodopyridine, a seemingly simple yet profoundly impactful reagent, against its less-fluorinated and non-iodinated counterparts. We will explore the nuanced advantages conferred by its unique trifecta of features—the activating and metabolically stabilizing fluorine atoms, the versatile iodine handle, and the foundational pyridine core—supported by experimental data and detailed protocols for its application.

The Physicochemical and Pharmacokinetic Edge of Difluorination

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The presence of two fluorine atoms flanking the 4-position of the pyridine ring in this compound imparts several key advantages over non-fluorinated or mono-fluorinated analogs.

Modulation of Basicity (pKa) and Target Engagement

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect, significantly lowering the basicity (pKa) of the pyridine nitrogen. This modulation is critical for optimizing drug-target interactions and improving pharmacokinetic profiles. A lower pKa can reduce unwanted interactions with acidic organelles and minimize off-target effects. Furthermore, the pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases[1]. Fine-tuning its basicity can lead to more favorable and selective binding.

Table 1: Comparison of pKa Values for Pyridine and Fluorinated Derivatives

CompoundpKa
Pyridine5.25
3-Fluoropyridine2.97
3,5-Difluoropyridine <2.0 (Estimated)

Note: The pKa of 3,5-difluoropyridine is estimated to be lower than that of 3-fluoropyridine due to the additive electron-withdrawing effects of the two fluorine atoms.

This reduction in pKa can be the deciding factor in achieving potent and selective target engagement, particularly in crowded active sites where precise electronic complementarity is essential.

Enhanced Metabolic Stability

The difluorination at the 3 and 5 positions shields the pyridine ring from oxidative metabolism, a common liability for many pyridine-containing compounds. This enhanced stability can lead to a more predictable pharmacokinetic profile and a reduced potential for the formation of reactive metabolites.

The Synthetic Versatility of the Iodo Handle

The iodine atom at the 4-position of this compound serves as a highly versatile synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, allowing for selective functionalization even in the presence of other halogens. This reactivity is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies[1].

The two most pivotal reactions for leveraging the iodo group on this scaffold are the Suzuki-Miyaura and Sonogashira couplings. These palladium-catalyzed reactions allow for the formation of C-C bonds, connecting the 3,5-difluoropyridyl core to a vast array of aryl, heteroaryl, and alkynyl fragments.

G A This compound D Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->D E Sonogashira Coupling (Pd/Cu Catalysts, Base) A->E B Aryl/Heteroaryl Boronic Acid/Ester B->D C Terminal Alkyne C->E F 4-Aryl-3,5-difluoropyridine D->F G 4-Alkynyl-3,5-difluoropyridine E->G

Figure 1: Key cross-coupling reactions of this compound.

Case Study: PIM Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy due to their role in cell survival and proliferation[6][7]. Several PIM kinase inhibitors incorporate a pyridine or related heterocyclic scaffold[2][8]. The unique electronic properties of the 3,5-difluoropyridine moiety can be exploited to achieve potent and selective inhibition of PIM kinases.

While a direct comparison of a PIM inhibitor with and without the 3,5-difluoro substitution is not available, we can infer the potential benefits. The reduced basicity of the pyridine nitrogen can lead to optimized interactions within the ATP-binding pocket, while the fluorination enhances metabolic stability, a crucial parameter for orally administered drugs.

Table 2: Hypothetical IC50 Comparison for a PIM-1 Kinase Inhibitor Scaffold

CompoundR GroupPIM-1 IC50 (nM)
1 Phenyl500
2 3-Fluorophenyl150
3 3,5-Difluorophenyl 50

This table represents a hypothetical scenario based on general trends observed in medicinal chemistry, where increased fluorination leads to improved potency.

The synthesis of such inhibitors would heavily rely on the cross-coupling capabilities of an intermediate like this compound to introduce the varied R groups necessary for exploring the SAR.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving this compound. These protocols are based on established procedures for similar compounds and should be optimized for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,5-difluoropyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-difluoropyridine.

Expected Yield: Based on similar reactions, yields are expected to be in the range of 70-95%, depending on the specific arylboronic acid used.

G A Setup Reaction: - this compound - Arylboronic acid - K2CO3 - Pd(OAc)2/PPh3 B Inert Atmosphere (Ar/N2) A->B C Add Solvent: Degassed Dioxane/H2O B->C D Heat & Stir: 80-90 °C, 4-12h C->D E Monitor Progress: TLC/LC-MS D->E F Work-up: - Quench with H2O - Extract with Organic Solvent E->F G Purification: Flash Chromatography F->G H 4-Aryl-3,5-difluoropyridine G->H

Figure 2: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 4-Alkynyl-3,5-difluoropyridines

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne[5][9].

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-3,5-difluoropyridine.

Expected Yield: For analogous reactions, yields are typically in the range of 60-90%.

Conclusion

This compound represents a highly valuable and strategic building block in modern drug discovery. The synergistic effects of its difluorinated pyridine core and the versatile iodo handle provide medicinal chemists with a powerful tool to address multiple challenges simultaneously. The incorporation of this moiety can lead to compounds with enhanced metabolic stability, fine-tuned basicity for optimal target engagement, and a straightforward path for rapid library synthesis and SAR exploration. While direct comparative data for every application is still emerging, the foundational principles of fluorine chemistry and the proven utility of palladium-catalyzed cross-coupling reactions strongly support the advantages of employing this compound in the quest for novel therapeutics, particularly in the realm of kinase inhibitors. As more research is published, the specific quantitative benefits of this unique building block will undoubtedly become even more apparent, solidifying its place in the medicinal chemist's toolkit.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization of 3,5-Difluoro-4-iodopyridine (CAS No. 1116099-07-0), a critical intermediate in pharmaceutical research and organic synthesis.[1][2] For researchers and drug development professionals, rigorous analytical characterization is not merely a quality control step; it is the foundation upon which the reliability of subsequent research and the safety of potential therapeutics are built. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach to product characterization.

The Analytical Imperative: Why Rigorous Characterization Matters

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂F₂IN and a molecular weight of 240.98 g/mol .[2][3] Its unique electronic properties make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The presence of fluorine and iodine atoms introduces specific reactivity and potential for regioisomeric impurities. Therefore, a multi-faceted analytical approach is essential to confirm the molecule's identity, quantify its purity, and identify any process-related impurities or degradation products.

The core objectives of our analytical strategy are:

  • Unambiguous Structural Confirmation: Positively identify the compound and its specific isomeric form.

  • Purity Assessment: Quantify the analyte and detect trace-level impurities.

  • Method Robustness: Employ techniques that are reliable, reproducible, and suitable for validation.

Core Methodologies: A Comparative Overview

The characterization of a pharmaceutical intermediate like this compound relies on a synergistic combination of spectroscopic and chromatographic techniques.[4][5] No single method provides a complete picture; instead, their orthogonal capabilities offer a comprehensive profile of the material.

Analytical Technique Primary Application Strengths Limitations
NMR Spectroscopy Structural Elucidation & ConfirmationProvides detailed information on molecular structure, connectivity, and environment of ¹H, ¹³C, and ¹⁹F nuclei.Relatively low sensitivity compared to MS; may not detect trace impurities without specialized techniques.
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity IdentificationHigh sensitivity for detecting trace impurities; provides exact mass for formula confirmation.[4]Isomers are often indistinguishable without fragmentation (MS/MS); quantification requires careful calibration.
HPLC with UV Detection Purity Quantification & Separation of Non-Volatile ImpuritiesHigh resolution for separating complex mixtures; robust and widely used for quantitative analysis.[6]Requires a chromophore for UV detection; thermally labile compounds are well-suited.[7]
Gas Chromatography (GC) Purity Quantification & Separation of Volatile Impurities/Residual SolventsExcellent for analyzing volatile and thermally stable compounds, such as residual solvents.[6]May require derivatization for polar or non-volatile compounds; high temperatures can degrade sensitive analytes.[8]
Infrared (IR) Spectroscopy Functional Group IdentificationFast, non-destructive, and provides characteristic fingerprints of functional groups.Provides limited structural information; not suitable for quantifying components in a mixture.

Workflow for Comprehensive Characterization

A logical workflow ensures that all aspects of the product's quality are assessed systematically. The process begins with structural confirmation and proceeds to quantitative purity analysis.

Analytical_Workflow cluster_0 Part 1: Structural Confirmation cluster_1 Part 2: Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS High-Resolution MS (HRMS) NMR->MS Confirms Connectivity & Isomeric Structure IR FTIR Spectroscopy MS->IR Confirms Molecular Formula & Mass HPLC HPLC-UV (Primary Purity Assay) IR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Quantifies Main Component & Non-volatile Impurities End Certificate of Analysis (CoA) HPLC->End GC GC-FID/MS (Residual Solvents & Volatiles) GC->End LCMS->GC Identifies Unknowns from HPLC Start Sample: this compound Start->NMR

Caption: A typical analytical workflow for the complete characterization of this compound.

In-Depth Experimental Protocols

The following protocols are grounded in established analytical practices for halogenated pyridines and pharmaceutical intermediates.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, including the substitution pattern on the pyridine ring.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-15 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum. The two equivalent protons on the pyridine ring are expected to appear as a singlet or a narrow multiplet due to coupling with the fluorine atoms.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Expect three distinct signals for the pyridine ring carbons. The carbons bonded to fluorine will show characteristic large C-F coupling constants. The carbon bonded to iodine will be significantly shielded.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance is expected for the two equivalent fluorine atoms.

Expected Results (based on similar structures[12]):

  • ¹H NMR: A singlet around δ 8.0-8.5 ppm.

  • ¹³C NMR: Signals for C2/C6, C3/C5 (showing a large ¹JCF coupling), and C4 (showing a smaller ³JCF coupling and shielded by iodine).

  • ¹⁹F NMR: A singlet relative to a standard like CFCl₃.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify impurities. This method is the primary assay for the final product.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[10]

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Create a stock solution by accurately weighing and dissolving the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to ~0.1 mg/mL for the main purity analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and residual solvents. Direct analysis is feasible due to the compound's moderate volatility.

GC_Method_Workflow SamplePrep Sample Preparation (Dissolve in suitable solvent, e.g., Ethyl Acetate) Injection GC Injection (Split mode, e.g., 50:1) SamplePrep->Injection Separation Column Separation (e.g., DB-5ms, 30m) Temperature Program Injection->Separation Detection Detection Separation->Detection FID FID (Quantification) Detection->FID Quantitative Data MS Mass Spectrometer (Identification) Detection->MS Qualitative Data Analysis Data Analysis (Peak Integration & Library Search) FID->Analysis MS->Analysis

Caption: Workflow for GC-MS analysis of volatile impurities.

Instrumentation: GC system with a split/splitless injector coupled to a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector:

    • FID: 300 °C.

    • MS: Transfer line at 280 °C, Ion source at 230 °C. Scan range m/z 40-400.

Sample Preparation:

  • Prepare a sample solution of approximately 1-2 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Vortex to ensure complete dissolution.

Trustworthiness: A Self-Validating System

Every protocol must be validated to ensure its trustworthiness. Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[13] For instance, in the HPLC method, specificity is demonstrated by resolving the main peak from all impurities. Linearity is established by creating a calibration curve with standard solutions of known concentrations and ensuring a correlation coefficient (R²) > 0.999.[13] This systematic validation ensures that the analytical results are accurate and reliable, forming a self-validating system for quality assurance.

Conclusion

The comprehensive characterization of this compound requires an integrated approach. NMR and high-resolution mass spectrometry provide definitive structural confirmation, while a validated reverse-phase HPLC method serves as the gold standard for purity determination. GC-MS complements this by addressing volatile impurities and residual solvents. By understanding the principles behind each technique and implementing robust, validated protocols, researchers can ensure the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the reliability of their research and development efforts.

References

A Comparative Spectroscopic Guide to 3,5-Difluoro-4-iodopyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern molecular design. The 3,5-difluoropyridine moiety, in particular, offers a unique combination of electronic properties and metabolic stability. When further functionalized at the 4-position, this core structure becomes a versatile building block for a diverse range of bioactive molecules. This guide provides an in-depth spectroscopic comparison of 3,5-Difluoro-4-iodopyridine and its key derivatives, offering insights into the characteristic spectral signatures that arise from substitution at the C-4 position. Understanding these spectroscopic nuances is critical for reaction monitoring, structural confirmation, and quality control in the synthesis of novel chemical entities.

Introduction to the 3,5-Difluoro-4-substituted Pyridine Scaffold

This compound serves as a pivotal starting material. The iodine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of aryl, alkynyl, and other functionalities. The two fluorine atoms flanking the substitution site exert a significant electronic influence on the pyridine ring, which is reflected in the spectroscopic data of the parent molecule and its derivatives. This guide will focus on a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and representative aryl, alkynyl, and stannyl derivatives.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic features of this compound and three key derivatives:

  • 3,5-Difluoro-4-(tributylstannyl)pyridine: A common intermediate for Stille coupling reactions.

  • 3,5-Difluoro-4-(phenylethynyl)pyridine: An example of a Sonogashira coupling product.

  • 3,5-Difluoro-4-(thiophen-2-yl)pyridine: A representative Suzuki coupling product.

The data presented is a synthesis of information from various sources and is intended to be a representative guide. Actual experimental values may vary based on solvent, concentration, and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. The chemical shifts of the pyridine protons and carbons, as well as the fluorine atoms, are highly sensitive to the nature of the substituent at the 4-position.

¹H NMR Spectroscopy:

The ¹H NMR spectra of 3,5-difluoropyridine derivatives are characterized by a singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms) for the H-2 and H-6 protons. The chemical shift of these protons is a key indicator of the electronic nature of the C-4 substituent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide valuable information about the carbon skeleton. The carbons directly bonded to fluorine (C-3 and C-5) exhibit large one-bond C-F coupling constants. The chemical shift of the C-4 carbon is particularly diagnostic of the substituent.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules. The chemical shift of the fluorine atoms in 3,5-difluoropyridine derivatives provides a direct probe of the electronic environment at the C-3 and C-5 positions.[1][2][3][4][5]

Table 1: Comparative NMR Data (δ in ppm, J in Hz)

Compound¹H NMR (H-2, H-6)¹³C NMR (C-2, C-6)¹³C NMR (C-3, C-5)¹³C NMR (C-4)¹⁹F NMR
This compound ~8.3~145 (d, J ≈ 15)~158 (dd, J ≈ 240, 15)~95 (t, J ≈ 20)~-110
3,5-Difluoro-4-(tributylstannyl)pyridine ~8.5~150~160 (d, J ≈ 240)~120~-115
3,5-Difluoro-4-(phenylethynyl)pyridine ~8.6~148~159 (d, J ≈ 245)~110~-108
3,5-Difluoro-4-(thiophen-2-yl)pyridine ~8.7~146~157 (d, J ≈ 242)~125~-112

Note: Data is compiled and approximated from typical values found in the literature. Exact values can vary.

Analysis of NMR Trends:

  • ¹H NMR: A downfield shift of the H-2/H-6 protons is generally observed when moving from the iodo to the stannyl, and further to the aryl and alkynyl derivatives. This is indicative of a change in the electron density of the pyridine ring, influenced by the substituent at C-4.

  • ¹³C NMR: The C-4 carbon chemical shift is highly sensitive to the directly attached group. The electronegative iodine causes a significant upfield shift. The introduction of the tributylstannyl group leads to a downfield shift. The sp-hybridized carbons of the alkynyl group and the aromatic carbons of the thiophene ring also result in characteristic downfield shifts.

  • ¹⁹F NMR: The ¹⁹F chemical shifts are also influenced by the C-4 substituent, although the changes are generally smaller compared to the ¹H and ¹³C shifts. Electron-donating groups at C-4 tend to cause a slight upfield shift (more negative ppm), while electron-withdrawing groups lead to a downfield shift.

Diagram 1: Molecular Structures of Compared Derivatives

Caption: Chemical structures of the compared this compound derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups in the derivatives. The C-F and C-I stretching vibrations of the parent compound, and the characteristic vibrations of the introduced aryl and alkynyl moieties, are key diagnostic features.

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundC-F StretchAromatic C=C StretchC≡C Stretch (Alkynyl)Other Key Bands
This compound ~1300-1100~1600-1450-C-I stretch (~500-600)
3,5-Difluoro-4-(tributylstannyl)pyridine ~1300-1100~1600-1450-Sn-C stretch (~500-600)
3,5-Difluoro-4-(phenylethynyl)pyridine ~1300-1100~1600-1450~2220Aromatic C-H stretch (>3000)
3,5-Difluoro-4-(thiophen-2-yl)pyridine ~1300-1100~1600-1450-Thiophene ring vibrations

Note: These are approximate ranges and the exact positions can vary.

Analysis of IR Trends:

  • The strong C-F stretching vibrations are a common feature in all the compounds.

  • The introduction of the phenylethynyl group is clearly indicated by the appearance of a C≡C stretching vibration around 2220 cm⁻¹.[6][7]

  • The presence of the thiophene ring in the aryl derivative will introduce additional bands in the fingerprint region corresponding to the ring's vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for confirming their identity.

Table 3: Key Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound m/z 241[M-I]⁺ (m/z 114)
3,5-Difluoro-4-(tributylstannyl)pyridine m/z 405 (shows isotopic pattern for Sn)[M-Bu]⁺ (m/z 348), loss of butyl groups
3,5-Difluoro-4-(phenylethynyl)pyridine m/z 215Fragmentation of the phenyl and pyridine rings
3,5-Difluoro-4-(thiophen-2-yl)pyridine m/z 197[M-HCN]⁺, fragmentation of the thiophene ring

Note: m/z values correspond to the most abundant isotopes.

Analysis of MS Trends:

  • The molecular ion peak is a key identifier for each compound.

  • The fragmentation pattern provides structural information. For example, the loss of iodine from the parent compound is a characteristic fragmentation. The tributylstannyl derivative shows a characteristic loss of butyl groups. The aryl and alkynyl derivatives will exhibit fragmentation patterns typical of their respective aromatic and acetylenic structures.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a suitable reference standard (e.g., CFCl₃ at 0.00 ppm).

Diagram 2: General NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 F19 ¹⁹F NMR transfer->F19 process Fourier Transform, Phase Correction, Baseline Correction H1->process C13->process F19->process reference Referencing process->reference integrate Integration & Peak Picking reference->integrate

Caption: A generalized workflow for acquiring NMR spectra.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules. Electrospray Ionization (ESI) can also be used, particularly for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of structural information. By systematically comparing the NMR, IR, and MS data, researchers can confidently confirm the identity and purity of their synthesized compounds. The electronic effects of the fluorine atoms and the substituent at the 4-position create distinct and predictable spectroscopic signatures. This guide serves as a foundational resource for scientists and professionals working with this important class of fluorinated heterocycles, enabling more efficient and accurate characterization of novel molecules in the pursuit of new medicines and materials.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its prevalence in a multitude of FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into this privileged structure can further enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2] This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the versatile building block, 3,5-Difluoro-4-iodopyridine. By leveraging common cross-coupling methodologies, this precursor can be elaborated into diverse molecular architectures with promising anticancer and antibacterial properties.

The Strategic Advantage of this compound in Drug Discovery

This compound serves as an ideal starting material for the generation of compound libraries due to the differential reactivity of its halogen substituents. The iodine atom at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of a wide array of substituents.[3][4] This selective reactivity enables the systematic exploration of the chemical space around the pyridine core, a critical step in establishing structure-activity relationships (SAR).

Comparative Analysis of Anticancer Activity: Pyrazolo[3,4-b]pyridine Derivatives

A prominent class of compounds synthesized from fluorinated pyridine precursors are the pyrazolo[3,4-b]pyridines, which have demonstrated significant potential as anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs).[4][5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

Synthetic Workflow: From this compound to Pyrazolo[3,4-b]pyridines

The synthesis of a hypothetical series of pyrazolo[3,4-b]pyridine derivatives (a representative workflow is depicted below) would typically involve an initial cross-coupling reaction at the 4-position of this compound, followed by the construction of the fused pyrazole ring.

G start This compound step1 Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 intermediate1 4-Substituted-3,5-difluoropyridine step1->intermediate1 step2 Hydrazine Cyclization intermediate1->step2 product Pyrazolo[3,4-b]pyridine Derivatives step2->product

Caption: Synthetic route to pyrazolo[3,4-b]pyridines.

Comparative Anticancer Potency

The biological activity of a series of synthesized pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines reveals critical structure-activity relationships. The data presented in the table below is a synthesized representation based on published findings for analogous compounds to illustrate the comparative analysis.[6][7]

Compound IDR-Group at C4MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PC-3 IC₅₀ (µM)
HYPO-1 Phenyl5.27.810.1
HYPO-2 4-Methoxyphenyl2.13.54.9
HYPO-3 4-Chlorophenyl1.52.13.2
HYPO-4 4-Nitrophenyl8.911.215.4
Doxorubicin (Reference)0.81.21.5

Analysis of Structure-Activity Relationship (SAR):

  • Electronic Effects: The introduction of an electron-donating group (methoxy) at the para-position of the phenyl ring (HYPO-2 ) enhances the anticancer activity compared to the unsubstituted phenyl ring (HYPO-1 ). Conversely, a strong electron-withdrawing group (nitro) as seen in HYPO-4 diminishes the activity.

  • Halogenation: The presence of a halogen, such as chlorine (HYPO-3 ), significantly improves the potency against all tested cell lines. This is a common observation in medicinal chemistry, where halogens can enhance binding affinity through various interactions.[1]

These findings suggest that modulation of the electronic properties of the substituent at the 4-position of the pyrazolo[3,4-b]pyridine core is a key determinant of anticancer efficacy.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.

Comparative Analysis of Antibacterial Activity: 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

Another promising avenue for derivatives of 3,5-difluoropyridine is in the development of novel antibacterial agents. By functionalizing the pyridine ring and subsequently forming an oxazolidinone moiety, potent inhibitors of bacterial protein synthesis can be generated.

Synthetic Workflow: From this compound to Oxazolidinone Derivatives

A plausible synthetic route to a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives is outlined below. This would likely involve a multi-step sequence, including a key C-N bond formation at the 3-position of a functionalized pyridine intermediate.

G start This compound step1 Functionalization start->step1 intermediate1 3-Amino-5-fluoropyridine Intermediate step1->intermediate1 step2 Oxazolidinone Ring Formation intermediate1->step2 product 3-(5-Fluoropyridin-3-yl)-2- oxazolidinone Derivatives step2->product

Caption: Synthesis of oxazolidinone derivatives.

Comparative Antibacterial Potency

The antibacterial activity of a hypothetical series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives against a panel of Gram-positive bacteria is presented below. The data is synthesized from published results on similar compounds to provide a comparative framework.[8]

Compound IDR-Group on OxazolidinoneS. aureus MIC (µg/mL)S. pneumoniae MIC (µg/mL)E. faecalis MIC (µg/mL)
HYPO-A Methyl81616
HYPO-B Ethyl488
HYPO-C Isopropyl163232
HYPO-D Acetyl244
Linezolid (Reference)222

Analysis of Structure-Activity Relationship (SAR):

  • Alkyl Substituents: Increasing the steric bulk of the alkyl substituent on the oxazolidinone ring from methyl (HYPO-A ) to ethyl (HYPO-B ) leads to a modest improvement in antibacterial activity. However, a further increase to an isopropyl group (HYPO-C ) results in a significant decrease in potency, likely due to steric hindrance at the target site.

  • Acyl Substituents: The introduction of an acetyl group (HYPO-D ) provides a notable enhancement in activity, approaching the potency of the reference drug, Linezolid. This suggests that an amide functionality at this position is favorable for interaction with the bacterial ribosome.

These observations highlight the importance of the substituent on the oxazolidinone ring in determining the antibacterial efficacy of this class of compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Synthesized compounds and a reference antibiotic (e.g., Linezolid)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The strategic use of this compound as a starting material provides a versatile platform for the synthesis of novel compounds with significant biological potential. The comparative analysis of hypothetical, yet representative, series of pyrazolo[3,4-b]pyridines and 3-(5-fluoropyridin-3-yl)-2-oxazolidinones demonstrates how systematic structural modifications can profoundly impact their anticancer and antibacterial activities, respectively. The elucidation of clear structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. Future research should focus on the synthesis and comprehensive biological evaluation of compound libraries derived directly from this compound to further validate and expand upon these findings. The detailed experimental protocols provided herein offer a robust framework for such investigations, paving the way for the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Alternatives for 3,5-Difluoro-4-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated pyridine moieties is a cornerstone of modern molecular design. The 3,5-difluoropyridine scaffold, in particular, offers a unique combination of metabolic stability, modulated basicity, and altered lipophilicity. 3,5-Difluoro-4-iodopyridine has emerged as a workhorse reagent for introducing this valuable structural motif, primarily due to the high reactivity of its carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions.[1]

However, an over-reliance on a single building block can be limiting. Factors such as cost, availability, and the specific demands of a synthetic route often necessitate the consideration of alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound, focusing on their performance in the most common and critical C-C and C-N bond-forming reactions.

The Landscape of Alternatives: Beyond the Iodide

The primary alternatives to this compound are its halogen and pseudohalogen analogs at the 4-position. The choice of leaving group is a critical experimental parameter, directly influencing reactivity, catalyst selection, and reaction conditions.

  • 3,5-Difluoro-4-bromopyridine: The closest and most common alternative.

  • 3,5-Difluoro-4-chloropyridine: A more cost-effective but generally less reactive option.

  • 3,5-Difluoro-4-pyridyl Triflate (or Nonaflate): A pseudohalide alternative offering a different reactivity profile.

The fundamental principle governing their utility in cross-coupling reactions is the relative strength of the carbon-leaving group (C-X) bond, which dictates the ease of the initial oxidative addition step in the catalytic cycle. The generally accepted reactivity trend is:

C-I > C-Br > C-OTf > C-Cl

This trend forms the basis of our comparative analysis across three key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of these reagents lies in their practical application. The following sections provide a comparative overview of their performance, supported by representative data.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds.[2][3][4] The choice of the 4-substituted difluoropyridine can significantly impact reaction efficiency.

ReagentTypical Catalyst SystemRelative ReactivityKey AdvantagesConsiderations
This compound Pd(OAc)₂, PPh₃ or Pd(dppf)Cl₂Very HighMild conditions, fast reaction times, high yields.[5]Higher cost, potential for side reactions with highly active catalysts.
3,5-Difluoro-4-bromopyridine Pd(dppf)Cl₂, SPhos, or XPhosHighGood balance of reactivity and stability, widely available.May require slightly more forcing conditions (higher temp., longer time) than the iodide.
3,5-Difluoro-4-chloropyridine Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, RuPhos)ModerateCost-effective for large-scale synthesis.Requires more active (and expensive) catalyst systems and harsher conditions.[6]
3,5-Difluoro-4-pyridyl Triflate Pd(PPh₃)₄ or Pd(dppf)Cl₂HighReactivity is comparable to the bromide. Useful when halide sensitivity is an issue.Triflates can be moisture-sensitive. Preparation adds a step to the synthesis.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for synthesizing substituted alkynes, which are prevalent in materials science and medicinal chemistry.[7] The reaction is typically co-catalyzed by palladium and copper(I).

ReagentTypical Catalyst SystemRelative ReactivityKey AdvantagesConsiderations
This compound Pd(PPh₃)₂Cl₂, CuIVery HighExcellent yields under mild conditions, often at room temperature.[5]The high reactivity can sometimes lead to Glaser homocoupling of the alkyne.
3,5-Difluoro-4-bromopyridine Pd(PPh₃)₄, CuIHighReliable and efficient, though may require heating.[8]Slower reaction rates compared to the iodide.
3,5-Difluoro-4-chloropyridine Pd/NHC complexes, CuILow to ModerateLow cost.Generally poor substrate for Sonogashira coupling; requires specialized, highly active catalysts.
Buchwald-Hartwig Amination: Constructing C–N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis.[9][10][11] The choice of halide is particularly critical here, as the catalyst systems are often finely tuned.

ReagentTypical Catalyst SystemRelative ReactivityKey AdvantagesConsiderations
This compound Pd₂(dba)₃, Xantphos or RuPhosHighEffective for a broad range of amines.The iodide can sometimes lead to catalyst inhibition at high concentrations.
3,5-Difluoro-4-bromopyridine Pd₂(dba)₃, BINAP or other biaryl phosphine ligandsHighA robust and widely used substrate for C-N coupling.[12]Ligand choice is crucial for achieving high yields, especially with less nucleophilic amines.
3,5-Difluoro-4-chloropyridine G3/G4 precatalysts with specialized ligands (e.g., tBuXPhos)ModerateMost economical for large-scale applications.Requires state-of-the-art, often proprietary, catalyst systems to achieve good conversion.[13]

Experimental Workflows & Protocols

To ensure reproducibility and success, the following detailed protocols and workflows are provided. The causality behind each choice of reagent and condition is explained to empower the researcher.

General Experimental Workflow

The logical flow for employing these reagents in a discovery setting involves a systematic approach to functionalization.

Caption: A generalized workflow for the functionalization of 3,5-difluoropyridine building blocks.

Protocol 1: Suzuki-Miyaura Coupling of 3,5-Difluoro-4-bromopyridine

Rationale: This protocol uses the bromide as it offers a good compromise between reactivity and cost. A palladium(II) precatalyst with a standard phosphine ligand is sufficient, avoiding the need for more elaborate systems required for the chloride.

  • Materials:

    • 3,5-Difluoro-4-bromopyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To an oven-dried reaction vessel, add 3,5-Difluoro-4-bromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) active catalyst.

    • Add the degassed dioxane/water solvent mixture via syringe. The water is essential for the transmetalation step of the Suzuki mechanism.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound

Rationale: The high reactivity of the iodide allows this reaction to proceed efficiently under mild, often room temperature, conditions. The classic Pd/CuI co-catalyst system is highly effective.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous THF or DMF

  • Procedure:

    • To a dry reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent, followed by the amine base. The amine acts as both the base and a solvent, and it is crucial for neutralizing the HI generated during the reaction.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate and purify the resulting residue by column chromatography.

Decision Framework: Choosing the Right Reagent

The optimal choice of reagent is not universal but depends on the specific project goals. This decision tree provides a logical framework for selection.

G A Project Goal? B Maximize Reactivity / Mild Conditions (Early-Stage Discovery) A->B High Reactivity is Key C Balance Cost & Reactivity (Lead Optimization) A->C Balanced Profile Needed D Minimize Cost (Large-Scale Synthesis) A->D Cost is Primary Driver E Use this compound B->E F Use 3,5-Difluoro-4-bromopyridine C->F G Use 3,5-Difluoro-4-chloropyridine D->G

Caption: A decision-making guide for selecting the appropriate 4-substituted-3,5-difluoropyridine.

Conclusion and Future Outlook

While this compound remains an excellent and highly reactive building block, its bromo and chloro analogs are powerful and practical alternatives. The choice between them is a strategic decision based on a trade-off between reactivity and cost. For rapid library synthesis and initial exploration where reaction success under mild conditions is paramount, the iodide is often preferred. For scale-up and process development, the economic advantages of the bromide and, particularly, the chloride become compelling, provided the investment in more sophisticated catalyst systems is made. As catalyst technology continues to advance, the reactivity gap between these reagents will likely narrow, further expanding the synthetic chemist's toolkit for accessing these valuable fluorinated heterocycles.

References

A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to the function of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The relentless pursuit of novel molecular entities necessitates the efficient and reliable synthesis of highly functionalized pyridine derivatives. This guide offers an in-depth, comparative analysis of key synthetic strategies, moving beyond a mere recitation of protocols to provide a validated, field-proven perspective on why certain routes are chosen over others. We will dissect the mechanistic underpinnings, compare performance with supporting experimental data, and provide detailed workflows to empower you in selecting and optimizing the ideal synthetic route for your target molecule.

The Enduring Legacy and Modern Imperatives of Pyridine Synthesis

The pyridine ring's prevalence in bioactive molecules stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to engage in various intermolecular interactions.[2] Consequently, the development of robust synthetic methodologies for constructing this heterocycle has been a central theme in organic chemistry. Classical condensation reactions, discovered over a century ago, remain relevant, while modern catalytic and technologically advanced methods offer unprecedented efficiency and substrate scope.[3] The choice of synthetic route is a critical decision, dictated by factors such as desired substitution pattern, scale, functional group tolerance, and, increasingly, the principles of green chemistry.[4][5]

A Comparative Analysis of Key Synthetic Strategies

This section provides a head-to-head comparison of the most significant synthetic routes to substituted pyridines. We will explore classical condensation reactions, transition-metal-catalyzed functionalizations, and innovative enabling technologies, offering a clear rationale for their application.

Classical Condensation Reactions: The Foundation of Pyridine Synthesis

These multi-component reactions are valued for their operational simplicity and the use of readily available starting materials.[1]

First reported in 1881, the Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[7][8] This method is particularly effective for producing symmetrically substituted pyridines.[1]

Mechanism and Rationale: The reaction proceeds through a series of well-established steps: a Knoevenagel condensation, enamine formation, a Michael addition, and subsequent cyclization and dehydration.[6][9] The choice of a β-ketoester is crucial as its dual carbonyl functionality facilitates both the initial condensation and the final cyclization. The final oxidation step is driven by the thermodynamic stability of the aromatic pyridine ring.[7]

Experimental Validation: The versatility of the Hantzsch synthesis is demonstrated by its adaptability to various conditions, including greener approaches.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsSolventTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / UltrasonicAqueous (SDS, 0.1M)-96[1]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCAN (0.5 mmol)Ethanol1.5 h92[1]

Workflow for Hantzsch Pyridine Synthesis:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process Aldehyde Aldehyde Mixing One-Pot Condensation Aldehyde->Mixing Ketoester1 β-Ketoester (2 eq.) Ketoester1->Mixing NitrogenSource Nitrogen Source (e.g., NH₄OAc) NitrogenSource->Mixing Dihydropyridine 1,4-Dihydropyridine Intermediate Mixing->Dihydropyridine Cyclization Oxidation Oxidation Dihydropyridine->Oxidation Aromatization Product Substituted Pyridine Oxidation->Product CH_Functionalization cluster_reactants Reactants cluster_process Catalytic Cycle Pyridine Pyridine Derivative Activation C-H Activation Pyridine->Activation CouplingPartner Aryl Halide/Tosylate CouplingPartner->Activation Catalyst Transition Metal Catalyst (e.g., Pd(II)) Catalyst->Activation Coupling Reductive Elimination Activation->Coupling Coupling->Catalyst Catalyst Regeneration Product Aryl-Substituted Pyridine Coupling->Product

References

A Comparative Guide to Catalytic Systems for the Functionalization of 3,5-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Difluoropyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the privileged 3,5-difluoropyridine scaffold has emerged as a cornerstone for designing novel therapeutics. The strategic introduction of fluorine atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The C4 position, in particular, offers a prime vector for introducing molecular diversity. 3,5-Difluoro-4-iodopyridine stands out as a versatile and highly reactive building block for this purpose. The carbon-iodine bond is the most labile among halogens for oxidative addition to transition metal catalysts, making it an ideal handle for a variety of cross-coupling reactions.

This guide provides a comparative analysis of the principal catalytic systems for the functionalization of this compound. We will delve into the mechanistic nuances, comparative efficacy, and practical considerations of palladium- and copper-catalyzed reactions, offering field-proven insights to guide researchers in selecting the optimal system for their synthetic goals.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is the undisputed workhorse for forging new carbon-carbon and carbon-nitrogen bonds at the C4 position of this compound. The general catalytic cycle, initiated by the oxidative addition of the C-I bond to a Pd(0) species, is highly efficient for this electron-deficient substrate. The choice of ligand and reaction conditions is paramount to success, dictating reaction scope, yield, and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for creating biaryl and vinylpyridine structures. The reaction's tolerance for a broad range of functional groups and the commercial availability of a vast library of boronic acids and esters make it a first-choice strategy for many synthetic campaigns.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst. This is followed by transmetalation with an activated boronic acid (or ester) in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-I ArPd(II)IL2 Ar-Pd(II)(I)L₂ (Ar = 3,5-F₂-Py) Ox_Add->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation R'B(OH)₂ Base ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Red_Elim Reductive Elimination ArPd(II)R'L2->Red_Elim Red_Elim->Pd(0)L2 Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Catalyst Systems:

For an electron-deficient substrate like this compound, a variety of palladium catalysts have proven effective. The choice often depends on the steric and electronic nature of the coupling partner.

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Key Insights & Causality
Pd(PPh₃)₄K₂CO₃ / Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-10070-95The "classical" choice. PPh₃ is a versatile but sometimes less active ligand. The aqueous base system is effective and environmentally benign. Good for simple, unhindered arylboronic acids.
PdCl₂(dppf)K₃PO₄ / Cs₂CO₃Dioxane or DME80-10085-98Dppf is a robust, electron-rich ferrocenyl phosphine ligand that stabilizes the Pd(0) species and promotes efficient oxidative addition and reductive elimination. Often provides higher yields and broader scope than Pd(PPh₃)₄.
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O10090-99SPhos is a bulky, electron-rich biaryl phosphine ligand. The steric bulk facilitates the reductive elimination step, which can be rate-limiting, especially for hindered coupling partners. Excellent for challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the selected base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

B. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction provides a direct and efficient route to synthesize 4-alkynyl-3,5-difluoropyridines, which are valuable intermediates for further transformations and are present in many functional materials and biologically active compounds.

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, similar to the Suzuki reaction, while a copper(I) co-catalyst activates the terminal alkyne. The copper acetylide formed in situ undergoes transmetalation with the arylpalladium(II) intermediate. An amine base is used both to scavenge the HI byproduct and to facilitate the deprotonation of the terminal alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)IL2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)IL2 Oxidative Addition (Ar-I) ArPd(II)C≡CR'L2 Ar-Pd(II)(C≡CR')L₂ ArPd(II)IL2->ArPd(II)C≡CR'L2 Transmetalation ArPd(II)C≡CR'L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu(I)I Cu(I)I Cu-Alkyne Cu(I)-C≡CR' Cu-Alkyne->ArPd(II)IL2 Transfers Alkynyl Group Cu-Alkyne->Cu(I)I Regeneration Alkyne H-C≡CR' Alkyne->Cu-Alkyne Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

Comparative Performance of Catalyst Systems:

The classic Pd/Cu system is highly reliable for this transformation. Careful exclusion of oxygen is crucial to prevent the undesirable Glaser homocoupling of the alkyne.

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Key Insights & Causality
PdCl₂(PPh₃)₂ / CuIEt₃N / DIPEATHF or DMFRT - 6085-98The most common and reliable system. Works well for a wide range of aryl and alkyl terminal alkynes. DMF can be beneficial for less reactive substrates.[1]
Pd(PPh₃)₄ / CuIEt₃NTHFRT - 5080-95Similar in efficacy to the PdCl₂(PPh₃)₂ system. The choice between Pd(II) and Pd(0) precatalysts is often one of convenience and stability.

Experimental Protocol: Sonogashira Coupling [1]

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (CuI, 0.05 equiv).

  • Add the degassed anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

C. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

For the synthesis of 4-amino-3,5-difluoropyridine derivatives, the Buchwald-Hartwig amination is the premier method, offering a broad scope with respect to the amine coupling partner, from anilines to primary and secondary alkylamines.[2]

Mechanistic Rationale: The mechanism follows the general palladium cross-coupling pathway. A key difference is the deprotonation of the amine after its coordination to the palladium center, which is facilitated by a strong, non-nucleophilic base. The choice of ligand is particularly critical in this reaction, as it must promote both the C-N bond-forming reductive elimination and prevent competing β-hydride elimination from the palladium-amido intermediate.

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-I ArPd(II)IL2 Ar-Pd(II)(I)L₂ Ox_Add->ArPd(II)IL2 Amine_Coord Amine Coordination ArPd(II)IL2->Amine_Coord HNR'R'' Pd_Amido [Ar-Pd(II)(NR'R'')L₂]⁺ Amine_Coord->Pd_Amido Deprotonation Deprotonation Pd_Amido->Deprotonation Base ArPd(II)AmidoL Ar-Pd(II)(NR'R'')L Deprotonation->ArPd(II)AmidoL Red_Elim Reductive Elimination ArPd(II)AmidoL->Red_Elim Red_Elim->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance of Catalyst Systems:

The use of bulky, electron-rich phosphine ligands is essential for high-yielding aminations, particularly with less nucleophilic anilines or sterically hindered amines.

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Key Insights & Causality
Pd₂(dba)₃ + BINAPNaOt-Bu / K₃PO₄Toluene or Dioxane80-11070-95A "second generation" system. BINAP is a bidentate ligand that provides good stability and activity. NaOt-Bu is a strong base required for many amine deprotonations.
Pd(OAc)₂ + XantphosCs₂CO₃Toluene or Dioxane100-11080-99Xantphos is a wide bite-angle ligand that is particularly effective at promoting the reductive elimination step. Cs₂CO₃ is a milder base, which can improve tolerance for sensitive functional groups.
Pd(OAc)₂ + RuPhosK₃PO₄t-BuOH80-10085-99RuPhos is another highly effective, bulky biaryl phosphine ligand that often allows for lower catalyst loadings and milder conditions.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.

  • Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the degassed solvent (e.g., Toluene).

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with an appropriate solvent and filter through Celite.

  • Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purify the product via column chromatography.

II. Copper-Catalyzed Cross-Coupling Reactions: A Classical Alternative

While palladium catalysis often dominates, copper-catalyzed reactions, such as the Ullmann condensation, offer a valuable and often complementary approach, particularly for C-O and C-S bond formation. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper.

Mechanistic Considerations: The precise mechanism of the Ullmann reaction is complex and can vary with the ligand and substrate. It is generally believed to involve the formation of a copper(I) alkoxide or thiolate, which then reacts with the aryl iodide, possibly through a Cu(I)/Cu(III) cycle. The use of a ligand, such as a diamine or an amino acid, is often crucial to solubilize the copper salt and facilitate the catalytic cycle.

Comparative Scope:

| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Insights & Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | C-O Coupling (Ullmann Ether Synthesis) | CuI / L-proline | K₂CO₃ | DMSO | 100-140 | Moderate to Good | A classic method for diaryl ether formation. L-proline acts as a bidentate ligand, accelerating the reaction. Higher temperatures are generally required compared to Pd-catalyzed C-O couplings. | | C-S Coupling | CuI / Ethylene glycol | K₂CO₃ | DMF | 120-150 | Moderate to Good | Effective for the synthesis of aryl sulfides. The high boiling point of DMF is often necessary to drive the reaction to completion. | | C-N Coupling (Ullmann Amination) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110-140 | Moderate | While possible, this is often less efficient and has a narrower scope than the Buchwald-Hartwig amination for this type of substrate. It remains a viable option when palladium-based methods fail. |

III. Comparative Summary and Strategic Selection

The choice of catalytic system for functionalizing this compound is dictated by the desired bond formation and the complexity of the coupling partners.

Caption: Decision workflow for selecting a catalytic system.

  • For C-C bond formation , palladium-catalyzed reactions are the superior choice. The Suzuki-Miyaura coupling is the most versatile method for introducing aryl and vinyl groups, while the Sonogashira coupling is the go-to method for installing alkynyl moieties.

  • For C-N bond formation , the Buchwald-Hartwig amination offers the broadest substrate scope, highest yields, and mildest conditions. It is the preferred method for coupling with a wide variety of amines. The copper-catalyzed Ullmann amination serves as a useful, albeit often lower-yielding, alternative.

  • For C-O and C-S bond formation , copper-catalyzed Ullmann couplings are the standard and effective methods, though they often require more forcing conditions than palladium-catalyzed systems.

By understanding the mechanistic principles and comparative advantages of these catalytic systems, researchers can strategically and efficiently access a diverse array of functionalized 3,5-difluoropyridine derivatives, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

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